Motretinide
Description
This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
exerts a therapeutic influence on chemically induced papillomas & carcinomas of the skin in mice; RN given refers to cpd without isomeric designation; structure
Structure
3D Structure
Properties
CAS No. |
56281-36-8 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI Key |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Appearance |
Solid powder |
Other CAS No. |
56281-36-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Motretinide in Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic aromatic retinoid, modulates keratinocyte function by influencing gene expression, making it a compound of interest for various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be largely understood through the lens of its structural analogs, etretinate and its active metabolite, acitretin.[1][2][3][4][5] This guide synthesizes the current understanding of how this compound and related aromatic retinoids exert their effects on keratinocytes at a molecular level. This document explicitly notes where data from structural analogs is used due to the absence of this compound-specific information.
Ligand-Receptor Binding and Activation
The primary mechanism of action for this compound involves its function as a ligand for nuclear receptors. Like other retinoids, this compound is thought to bind to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are transcription factors that regulate gene expression. There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ. Upon binding, the receptors undergo a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription.
Receptor Binding Affinity
Signaling Pathways in Keratinocytes
The binding of this compound to RARs and RXRs initiates a cascade of molecular events that ultimately alter keratinocyte behavior. The predominant functional unit is the RAR/RXR heterodimer, which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
References
- 1. What is the mechanism of Etretinate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Retinoids in psoriasis and disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Motretinide's Interaction with Retinoid Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide (also known as Ro 11-1430) is a synthetic aromatic retinoid, a derivative of vitamin A, primarily utilized in dermatology for the topical treatment of acne vulgaris.[1][2][3] Like other retinoids, its mechanism of action is mediated through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4] These receptors are ligand-activated transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[4] This technical guide provides an in-depth overview of the binding affinity of this compound for RAR and RXR subtypes, based on available scientific literature.
Retinoid Receptor Subtypes and Ligand Binding
There are three subtypes of RARs (RARα, RARβ, RARγ) and three subtypes of RXRs (RXRα, RXRβ, RXRγ), each encoded by a different gene. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The binding of a retinoid ligand to the Ligand Binding Pocket (LBP) of these receptors induces a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which ultimately dictates the transcriptional response.
The affinity and selectivity of a retinoid for different receptor subtypes are crucial determinants of its pharmacological profile, including its therapeutic efficacy and potential side effects.
Data on this compound Binding Affinity
As previously stated, specific quantitative data on the binding affinity of this compound for RAR and RXR subtypes is not available in the reviewed literature. It is generally understood that as a retinoid, this compound's biological effects are mediated through its binding to these receptors.
For context and comparison, the following table summarizes representative binding affinities of other well-characterized retinoids for RAR subtypes. This data illustrates the range of affinities and selectivities that can be observed among different retinoid compounds.
Table 1: Representative Binding Affinities of Various Retinoids for RAR Subtypes
| Compound | RARα (Ki, nM) | RARβ (Ki, nM) | RARγ (Ki, nM) | Reference |
| All-trans Retinoic Acid (ATRA) | ~2 | ~2 | ~3 | |
| Tretinoin | Not specified | Not specified | Not specified | |
| Adapalene | >1000 | 3.5 | 5.3 | |
| Tazarotenic Acid | 2.4 | 1.2 | 1.1 |
Note: This table is for illustrative purposes only and does not contain data for this compound. The values are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a ligand like this compound to its receptor is typically determined using in vitro assays. The most common methods are competitive binding assays and transactivation assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to a specific receptor subtype.
Methodology:
-
Receptor Preparation: Recombinant human RAR or RXR subtypes are expressed in a suitable system (e.g., insect cells or E. coli) and purified.
-
Incubation: A constant concentration of the radiolabeled ligand and the specific receptor subtype are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cellular Transactivation Assay
This assay measures the functional consequence of ligand binding, i.e., the ability of the compound to activate gene transcription mediated by a specific receptor subtype.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids:
-
An expression vector for a specific human RAR or RXR subtype.
-
A reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response is determined (EC50). This value provides a measure of the compound's potency as an agonist or antagonist.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the canonical RAR/RXR signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Canonical RAR/RXR signaling pathway activated by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound, as an aromatic retinoid, exerts its therapeutic effects through the modulation of RAR- and RXR-mediated gene transcription. While the precise binding affinities for the different receptor subtypes remain to be publicly documented, the established methodologies of competitive binding assays and cellular transactivation assays provide a robust framework for such characterizations. A comprehensive understanding of this compound's receptor binding profile would be invaluable for optimizing its therapeutic applications and for the development of novel, more selective retinoids with improved efficacy and safety profiles. Future research dedicated to elucidating the specific quantitative interactions between this compound and the full panel of RAR and RXR subtypes is highly encouraged.
References
- 1. This compound | C23H31NO2 | CID 6314185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ro 11-1430, a new retinoic acid derivative for the topical treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Motretinide's Role in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Motretinide, a synthetic retinoid, plays a significant role in the regulation of cellular processes critical to dermatological and oncological research. As a member of the retinoid family, its mechanism of action is primarily centered on the modulation of gene expression that governs cell differentiation, proliferation, and apoptosis.[1] This technical guide provides an in-depth analysis of this compound's impact on the cell cycle, drawing upon the established mechanisms of related retinoids to elucidate its function. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known effects of retinoids on cell cycle machinery, presents generalized experimental protocols for investigation, and visualizes the key signaling pathways involved.
Introduction: Retinoids and Cell Cycle Control
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cell growth and differentiation.[2] Their therapeutic applications, particularly in dermatology and oncology, stem from their ability to normalize aberrant cell proliferation. This compound, like other retinoids, exerts its effects by binding to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This regulation of gene expression is central to their ability to influence the cell cycle, often leading to a G1 phase arrest and, in some contexts, the induction of apoptosis.
Mechanism of Action: G1 Cell Cycle Arrest
The primary mechanism by which retinoids, and by extension this compound, regulate the cell cycle is through the induction of a G1 phase arrest. This prevents cells from progressing into the S phase, where DNA replication occurs, effectively halting proliferation. This G1 arrest is orchestrated by a multi-faceted modulation of key cell cycle regulatory proteins.
Downregulation of G1 Cyclins and CDKs
Progression through the G1 phase and entry into the S phase is driven by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2. These kinases are activated by binding to their regulatory partners, the D-type cyclins (Cyclin D1, D2, D3) and Cyclin E. Retinoid treatment has been shown to downregulate the expression of these critical proteins. For instance, all-trans retinoic acid (ATRA) has been observed to decrease the protein levels of Cyclin D1 and Cyclin E. This reduction in cyclin and CDK levels leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
Upregulation of CDK Inhibitors (CKIs)
In addition to suppressing pro-proliferative proteins, retinoids can also upregulate the expression of CDK inhibitors (CKIs). The INK4 family (e.g., p16) and the Cip/Kip family (e.g., p21 and p27) are two classes of CKIs that can halt the cell cycle in G1. Some studies on related retinoids have demonstrated an increase in p21 and p27 expression following treatment. These CKIs bind to and inhibit the activity of cyclin-CDK complexes, further contributing to the G1 arrest.
Induction of Apoptosis
Beyond cell cycle arrest, certain retinoids can induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells. The pro-apoptotic effects of retinoids can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the synthetic retinoid MX3350-1 has been shown to induce apoptosis in head and neck squamous carcinoma cells by activating both pathways. This involved the activation of caspases-8, -9, and -3, a decrease in anti-apoptotic proteins like Bcl-2, and an increase in pro-apoptotic proteins like Bax.
Quantitative Data on Cell Cycle Modulation by Related Retinoids
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the observed effects of other well-studied retinoids on key cell cycle and apoptosis-related proteins. This data provides a valuable framework for understanding the potential quantitative impact of this compound.
| Retinoid | Cell Line | Effect | Protein Target | Reference |
| All-trans retinoic acid (ATRA) | Human bronchial epithelial cells | Decrease | Cyclin D1 | |
| All-trans retinoic acid (ATRA) | Mouse embryonic palatal mesenchymal cells | Decrease | Cyclin D1, Cyclin E | |
| All-trans retinoic acid (ATRA) | Human monocytic THP-1 cells | Decrease | Cyclin E | |
| All-trans retinoic acid (ATRA) | Human monocytic THP-1 cells | Increase | p27 | |
| AM80 (Tamibarotene) | T-cell lymphoma cells | Decrease | CDK2, CDK4, CDK6 | |
| 13-cis retinoic acid | Human SEB-1 sebocytes | Decrease | Cyclin D1 | |
| 13-cis retinoic acid | Human SEB-1 sebocytes | Increase | p21 | |
| MX3350-1 | Human head and neck squamous carcinoma cells | Decrease | Bcl-2, Bcl-XL | |
| MX3350-1 | Human head and neck squamous carcinoma cells | Increase | Bax, Fas-ligand, Fas |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of a compound like this compound on the cell cycle. Specific parameters may need to be optimized for the cell type and experimental conditions.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, CDK4).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in retinoid-mediated cell cycle regulation.
Caption: Retinoid-induced G1 cell cycle arrest pathway.
Caption: Retinoid-induced apoptosis signaling pathways.
Conclusion and Future Directions
This compound, as a member of the retinoid family, is a potent modulator of the cell cycle. Its primary mechanism of action involves binding to nuclear retinoid receptors, leading to changes in the transcription of genes that regulate cell proliferation and apoptosis. The induction of G1 phase arrest through the downregulation of cyclins and CDKs, and potentially the upregulation of CKIs, is a hallmark of retinoid activity. Furthermore, the ability of some retinoids to induce apoptosis underscores their therapeutic potential.
While the general mechanisms are well-established, further research is required to delineate the specific molecular targets and quantitative effects of this compound on the cell cycle in various cell types. Future studies should focus on generating precise data on cell cycle distribution and protein expression changes in response to this compound treatment. Such investigations will provide a more complete understanding of its therapeutic potential and aid in the development of more targeted and effective treatment strategies in dermatology and oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
In Vitro Effects of Motretinide on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, a synthetic retinoid, has demonstrated potential as an anti-cancer agent in preclinical studies. This document provides a comprehensive overview of the known in vitro effects of this compound and related retinoids on various cancer cell lines. The primary mechanism of action for retinoids involves their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of genes controlling cellular proliferation, differentiation, and apoptosis.[1][2] While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge on retinoid activity, providing a framework for future research and drug development endeavors.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic derivative of vitamin A and a member of the retinoid class of compounds.[1] Retinoids are known to play a crucial role in regulating cell growth, differentiation, and apoptosis.[3] The biological effects of retinoids are primarily mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is central to the anti-cancer properties of retinoids, which include the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).
Data on In Vitro Efficacy of Retinoids
Table 1: Summary of In Vitro Effects of Selected Retinoids on Cancer Cell Lines (Illustrative)
| Retinoid | Cancer Cell Line(s) | Observed Effects | IC50 Range (where available) | Reference(s) |
| Fenretinide | Lung Cancer Cell Lines (SCLC, NSCLC) | Growth inhibition, Apoptosis induction | 3.3 - 8.5 µM | |
| MX3350-1 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Growth suppression (>65%), Apoptosis induction | Not specified | |
| Ro 40-8757 | CCL-187, CCL-229, JF-305, ASPC-1 | Growth inhibition, G0/G1 cell cycle arrest | Not specified | |
| 9-cis-Retinoic Acid | Bladder Cancer (RT4, 5637, T24) | Cytostatic effect | Not specified | |
| All-trans Retinoic Acid (ATRA) | Oral Squamous Carcinoma (SCC9, SCC15, SCC25) | Decreased cell population | Not specified |
Note: This table is for illustrative purposes and highlights the effects of other retinoids. Specific data for this compound is needed.
Experimental Protocols
Detailed experimental protocols for assessing the in vitro effects of this compound on cancer cell lines would be analogous to those used for other retinoids. Below are generalized methodologies for key experiments.
Cell Culture and Maintenance
-
Cell Lines: A panel of relevant human cancer cell lines should be selected.
-
Culture Medium: The appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin is used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Cell Viability Assays
The anti-proliferative effects of this compound can be determined using various colorimetric or fluorometric assays.
-
MTT Assay: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Sulphorhodamine B (SRB) Assay: This assay is based on the binding of the dye to cellular proteins.
Apoptosis Assays
Induction of apoptosis by this compound can be assessed using several methods.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Cell Cycle Analysis
The effect of this compound on cell cycle distribution can be analyzed by flow cytometry.
-
Treat cells with this compound.
-
Harvest, wash, and fix the cells (e.g., with cold 70% ethanol).
-
Resuspend the cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting can be used to investigate changes in the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against target proteins (e.g., p21, p27, Bcl-2, Bax, caspases).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
Signaling Pathways and Molecular Mechanisms
The primary signaling pathway for this compound and other retinoids is initiated by their binding to RARs and RXRs. This interaction leads to a cascade of molecular events that ultimately alter gene expression.
Caption: General signaling pathway of this compound.
Cell Cycle Arrest
Studies on other retinoids suggest that they can induce cell cycle arrest, often in the G0/G1 phase. This arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Induction of Apoptosis
Retinoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The synthetic retinoid MX3350-1, for example, has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while increasing the levels of the pro-apoptotic protein Bax. This leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspases-9 and -3. Additionally, it can upregulate components of the extrinsic pathway, including Fas and Fas-ligand, leading to the activation of caspase-8.
Caption: Potential apoptosis induction pathways by this compound.
Conclusion and Future Directions
This compound, as a synthetic retinoid, holds promise for in vitro anti-cancer activity through the modulation of gene expression, leading to cell cycle arrest and apoptosis. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for this compound across a diverse range of cancer cell lines. Future research should focus on:
-
Systematic Screening: Determining the IC50 values of this compound in a comprehensive panel of cancer cell lines to identify sensitive and resistant phenotypes.
-
Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways and target genes modulated by this compound in cancer cells through techniques like RNA sequencing and proteomics.
-
Combination Studies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.
A more in-depth understanding of the in vitro effects of this compound will be crucial for its further development as a potential anti-cancer therapeutic.
References
Early-Stage Research on Motretinide and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, a synthetic aromatic retinoid, belongs to a class of compounds derived from vitamin A that are known to be potent regulators of cell growth, differentiation, and apoptosis.[1][2] While clinical research on this compound has primarily focused on its efficacy in dermatological conditions such as acne, its mechanism of action, like other retinoids, involves interaction with nuclear retinoic acid receptors (RARs), suggesting a potential role in modulating programmed cell death.[1] Early-stage research into the direct apoptotic effects of this compound is limited. This technical guide, therefore, synthesizes the foundational knowledge of retinoid-induced apoptosis, drawing upon studies of structurally and functionally similar synthetic retinoids such as Fenretinide (4-HPR) and Isotretinoin (13-cis-retinoic acid) to extrapolate potential mechanisms and experimental considerations for this compound. This paper will detail the core signaling pathways implicated in retinoid-induced apoptosis, provide standardized protocols for key experimental assays, and present quantitative data from analogous compounds to serve as a benchmark for future investigations into this compound.
Introduction to this compound and the Role of Retinoids in Apoptosis
This compound (also known as Ro 11-1430) is a synthetic retinoid that has been investigated for its therapeutic effects, particularly in the topical treatment of acne vulgaris.[3] Like all retinoids, its biological effects are mediated through the binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-dependent transcription factors.[2] These receptors regulate the expression of a vast number of genes that control critical cellular processes, including proliferation, differentiation, and apoptosis.
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The ability of various natural and synthetic retinoids to induce apoptosis in cancer cells has positioned them as promising agents in oncology research. Studies on compounds like Fenretinide and Isotretinoin have demonstrated their capacity to trigger apoptosis in a range of cancer cell lines, including those of the head and neck, neuroblastoma, and leukemia. While direct early-stage research on this compound's apoptotic activity is not extensively documented in publicly available literature, its classification as a synthetic retinoid strongly suggests it may share similar apoptotic-inducing capabilities.
Signaling Pathways in Retinoid-Induced Apoptosis
The induction of apoptosis by synthetic retinoids can be mediated through both RAR-dependent and RAR-independent mechanisms and typically involves the activation of the intrinsic and/or extrinsic apoptotic pathways.
2.1. RAR-Dependent Signaling:
In the classical pathway, retinoids diffuse into the cell and bind to cytosolic binding proteins, which facilitate their transport into the nucleus. Within the nucleus, they bind to RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. This can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some retinoids have been shown to upregulate the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which can initiate the extrinsic apoptotic pathway.
2.2. RAR-Independent Signaling:
Several synthetic retinoids, notably Fenretinide, are capable of inducing apoptosis through mechanisms that do not require RAR activation. These pathways often involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction, key events in the intrinsic apoptotic pathway.
The convergence of these pathways typically results in the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and subsequently cleave and activate effector caspases (e.g., caspase-3), which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Below are diagrams illustrating the generalized signaling pathways for retinoid-induced apoptosis.
Quantitative Analysis of Apoptosis Induced by Synthetic Retinoids
Table 1: Apoptosis in Head and Neck Squamous Carcinoma Cells (HNSCC) Treated with Fenretinide (4-HPR)
Data extracted from a study on the differential induction of apoptosis by retinoids in HNSCC cell lines.
| Cell Line | Treatment (10 µM 4-HPR) | Duration | Apoptotic Effect (DNA Laddering) |
| 17B | 10 µM 4-HPR | 2 days | Clear DNA ladder |
| Multiple HNSCC lines | 10 µM 4-HPR | 5-7 days | DNA ladder observed in 5 out of 7 cell lines |
Table 2: Apoptosis in Metastatic Neuroblastoma Cells Treated with Fenretinide (4-HPR)
Data extracted from a study on Fenretinide-induced apoptosis in a metastatic neuroblastoma model.
| Cell Line | Treatment (10 µM 4-HPR) | Duration | % Apoptotic Cells (FACS Analysis) |
| BM (Bone Marrow Metastatic) | 10 µM 4-HPR | 48 hours | Significantly increased vs. control |
| PTX (Primary Tumor Xenograft) | 10 µM 4-HPR | 48 hours | No significant apoptosis |
Table 3: Apoptosis in Human SEB-1 Sebocytes Treated with Isotretinoin (13-cis RA)
Data extracted from a study on the effects of Isotretinoin on SEB-1 sebocytes.
| Treatment | Duration | Apoptotic Effect |
| 13-cis RA (dose-dependent) | Time-dependent | Increased Annexin V-FITC staining |
| 13-cis RA | Not specified | Increased TUNEL staining |
| 13-cis RA | Not specified | Increased cleaved caspase-3 protein |
Experimental Protocols for Apoptosis Detection
The following are detailed methodologies for key experiments used to assess apoptosis in the context of retinoid research.
4.1. Annexin V Staining for Early Apoptosis
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include untreated and vehicle-treated controls.
-
Harvesting: For adherent cells, gently trypsinize and wash with serum-containing media. For suspension cells, collect by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
4.2. TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
-
Protocol (for adherent cells):
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish and treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to each coverslip.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing: Rinse three times with PBS.
-
Counterstaining (Optional): Stain nuclei with a DNA dye such as DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
4.3. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Principle: A specific peptide substrate for the caspase of interest is conjugated to a fluorophore. Upon cleavage by the active caspase in cell lysates, the fluorophore is released and its fluorescence can be measured.
-
Protocol (for Caspase-3):
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Conclusion and Future Directions
While early-stage research specifically investigating the apoptotic effects of this compound is sparse, the extensive evidence from related synthetic retinoids like Fenretinide and Isotretinoin provides a strong rationale for its potential as an apoptosis-inducing agent. The mechanisms are likely to involve both RAR-dependent and -independent signaling pathways, culminating in the activation of the caspase cascade.
Future research should focus on conducting in vitro studies to directly assess the apoptotic potential of this compound in various cell lines, particularly cancer cells. The experimental protocols detailed in this guide provide a standardized framework for such investigations. Quantitative analysis of dose- and time-dependent effects on apoptosis, coupled with mechanistic studies to elucidate the specific signaling pathways activated by this compound, will be crucial in determining its therapeutic potential beyond dermatology. Such studies will not only fill a significant knowledge gap but also pave the way for potential drug repurposing and the development of novel anti-cancer therapies.
References
The Impact of Motretinide on Gene Expression in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, a synthetic, monoaromatic retinoid of the second generation, exerts its therapeutic effects in dermatological disorders such as acne and psoriasis by modulating gene expression in skin cells. Like other retinoids, its mechanism of action is predicated on its function as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1][2] This binding initiates a cascade of molecular events that alter the transcription of a host of target genes, leading to changes in cellular differentiation, proliferation, apoptosis, and inflammation.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of retinoid action on skin cells, presents illustrative quantitative gene expression data from studies on related retinoids due to the absence of publicly available this compound-specific data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and Retinoid Signaling
This compound is a synthetic derivative of vitamin A, developed for the treatment of various skin conditions.[1] Its therapeutic efficacy stems from its ability to normalize keratinocyte differentiation and proliferation, reduce sebum production, and exert anti-inflammatory effects. At the molecular level, this compound diffuses into the cell and binds to RARs and RXRs within the nucleus. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, which ultimately modulates the rate of gene transcription.
The Retinoid Signaling Pathway
The canonical pathway for retinoid-mediated gene expression is a well-established mechanism. In an unliganded state, the RAR/RXR heterodimer is often bound to a co-repressor complex, which includes histone deacetylases (HDACs), leading to a condensed chromatin structure and transcriptional repression. Upon ligand binding, a conformational change in the receptors leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which often includes histone acetyltransferases (HATs). This results in chromatin decondensation and transcriptional activation of target genes.
Quantitative Analysis of Retinoid-Induced Gene Expression Changes
Disclaimer: The following data are from studies on isotretinoin and trifarotene and are presented to illustrate the general effects of retinoids on gene expression in skin cells. These are not this compound-specific data.
Table 1: Upregulated Genes in Skin Biopsies of Acne Patients Treated with Isotretinoin (8 weeks)
| Gene Symbol | Gene Name | Fold Change | Function | Reference |
| COL1A1 | Collagen Type I Alpha 1 Chain | >2.0 | Extracellular matrix protein | Nelson et al., 2009 |
| COL3A1 | Collagen Type III Alpha 1 Chain | >2.0 | Extracellular matrix protein | Nelson et al., 2009 |
| MMP1 | Matrix Metallopeptidase 1 | >2.0 | Matrix remodeling | Nelson et al., 2009 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | >2.0 | Inhibitor of matrix metallopeptidases | Nelson et al., 2009 |
Data adapted from Nelson AM, et al. Dermatoendocrinol. 2009.
Table 2: Downregulated Genes in Skin Biopsies of Acne Patients Treated with Isotretinoin (8 weeks)
| Gene Symbol | Gene Name | Fold Change | Function | Reference |
| FADS2 | Fatty Acid Desaturase 2 | <-2.0 | Lipid metabolism | Nelson et al., 2009 |
| SCD | Stearoyl-CoA Desaturase | <-2.0 | Lipid metabolism | Nelson et al., 2009 |
| INSIG1 | Insulin Induced Gene 1 | <-2.0 | Cholesterol metabolism | Nelson et al., 2009 |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | <-2.0 | Cholesterol synthesis | Nelson et al., 2009 |
Data adapted from Nelson AM, et al. Dermatoendocrinol. 2009.
Table 3: Genes Modulated by Trifarotene in Acne Papules
| Gene Symbol | Regulation | Function | Reference |
| SPP1 | Down | Inflammation, cell migration | Pécastaings et al., 2021 |
| MMP9 | Down | Extracellular matrix reorganization | Pécastaings et al., 2021 |
| IL1B | Down | Inflammation | Pécastaings et al., 2021 |
| KRT16 | Down | Keratinization | Pécastaings et al., 2021 |
Data adapted from Pécastaings et al. Front. Med. 2021.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in dermatological research for analyzing gene expression changes in skin.
Skin Biopsy and Sample Collection
-
Patient Consent: Obtain informed consent from all study participants.
-
Site Selection: Identify and mark the treatment and control areas on the skin (e.g., the back for acne studies).
-
Anesthesia: Administer a local anesthetic (e.g., 1% lidocaine with epinephrine) to the biopsy site.
-
Biopsy: Perform a 4mm punch biopsy from the designated area.
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen or place it in a stabilizing agent (e.g., RNAlater®) to preserve RNA integrity.
-
Storage: Store samples at -80°C until RNA extraction.
RNA Extraction from Skin Biopsies
-
Homogenization: Homogenize the frozen skin biopsy tissue in a suitable lysis buffer (e.g., TRIzol®) using a mechanical homogenizer.
-
Phase Separation: Add chloroform and centrifuge to separate the homogenate into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing RNA to a new tube and precipitate the RNA with isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally considered suitable for downstream applications.
Gene Expression Analysis by Microarray
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase and labeled nucleotides (e.g., biotin).
-
cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) by in vitro transcription.
-
Fragmentation: Fragment the labeled cRNA to a uniform size.
-
Hybridization: Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip™) containing probes for thousands of genes.
-
Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and stain with a fluorescent dye-conjugated molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.
-
Scanning: Scan the microarray chip with a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis: Quantify the signal intensities for each probe and perform statistical analysis to identify differentially expressed genes between treatment and control groups. This includes normalization, background correction, and statistical tests (e.g., t-test, ANOVA) followed by multiple testing correction (e.g., Benjamini-Hochberg).
Conclusion and Future Directions
This compound, as a member of the retinoid family, undoubtedly impacts the gene expression profile of skin cells to exert its therapeutic effects. While direct, quantitative data for this compound remains to be published, the extensive research on other retinoids like isotretinoin and trifarotene provides a strong framework for understanding its likely molecular actions. These include the modulation of genes involved in cellular differentiation, proliferation, lipid metabolism, and inflammation.
For drug development professionals and researchers, it is imperative to conduct this compound-specific gene expression studies to precisely delineate its molecular signature. High-throughput methods such as RNA-sequencing would provide a comprehensive view of the transcriptomic changes in keratinocytes and sebocytes upon this compound treatment. Such data would not only solidify our understanding of its mechanism of action but could also lead to the identification of novel biomarkers for treatment response and the development of more targeted retinoid therapies with improved efficacy and safety profiles.
References
Investigating the Anti-inflammatory Properties of Motretinide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid, has demonstrated therapeutic efficacy in various dermatological conditions, including acne and psoriasis.[1][2] Its mechanism of action is primarily attributed to its ability to modulate cellular differentiation and proliferation through interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Beyond its effects on keratinocyte behavior, this compound possesses significant anti-inflammatory properties that contribute to its clinical benefits. This technical guide provides an in-depth overview of the anti-inflammatory actions of this compound, detailing its molecular mechanisms, relevant signaling pathways, and experimental methodologies for its investigation. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the known effects of retinoids and provides a framework for future research.
Data Presentation
The anti-inflammatory effects of retinoids, including this compound, are mediated through the modulation of various inflammatory markers. The following tables summarize the expected quantitative effects of this compound based on studies of similar retinoids.
Table 1: Expected Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Expected IC50 / % Inhibition | Cell Type / Model System | Citation |
| Interleukin-1β (IL-1β) | Data not available for this compound. Other retinoids show significant inhibition. | Human monocytes/macrophages, Keratinocytes | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Data not available for this compound. Other retinoids show significant inhibition. | Human monocytes/macrophages | [4] |
| Interleukin-6 (IL-6) | Data not available for this compound. Other retinoids show significant inhibition. | Keratinocytes, Fibroblasts | |
| Interleukin-8 (IL-8) | Data not available for this compound. Other retinoids show significant inhibition. | Keratinocytes, Monocytes |
Table 2: Expected Modulation of Inflammatory Enzyme Activity by this compound
| Enzyme | Effect | Expected IC50 / % Inhibition | Assay System | Citation |
| Prostaglandin E2 (PGE2) Synthesis | Inhibition | Data not available for this compound. Other retinoids show dose-dependent inhibition. | Squamous carcinoma cells | |
| Matrix Metalloproteinase-9 (MMP-9) | Downregulation of expression | Data not available for this compound. Tretinoin shows significant reduction. | Human monocytes | |
| Matrix Metalloproteinase-13 (MMP-13) | Downregulation of expression | Data not available for this compound. Acitretin shows significant reduction. | HaCaT keratinocytes |
Table 3: Expected Modulation of Inflammatory Gene Expression by this compound
| Gene | Expected Regulation | Fold Change | Cell Type / Model System | Citation |
| IL1B (Interleukin-1β) | Downregulation | Data not available | Keratinocytes, Monocytes | |
| TNF (Tumor Necrosis Factor) | Downregulation | Data not available | Macrophages | |
| MMP9 (Matrix Metalloproteinase-9) | Downregulation | Data not available | Monocytes | |
| ICAM1 (Intercellular Adhesion Molecule 1) | Downregulation | Data not available | Endothelial cells |
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-inflammatory effects by influencing key signaling pathways involved in the inflammatory response. This is primarily achieved through the activation of RARs and RXRs, which then act as ligand-dependent transcription factors.
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling
Figure 1: this compound's mechanism via RAR/RXR signaling.
This compound diffuses into the cell and binds to RARs and RXRs within the nucleus. This binding induces a conformational change in the receptors, leading to the formation of a RAR-RXR heterodimer. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins.
Inhibition of NF-κB and AP-1 Signaling Pathways
A key aspect of this compound's anti-inflammatory action is its ability to interfere with the pro-inflammatory transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).
Figure 2: this compound's inhibition of NF-κB and AP-1 pathways.
Retinoids can inhibit the NF-κB signaling pathway, a central regulator of inflammation. Pro-inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate inflammatory gene expression. This compound, through RAR/RXR, is thought to interfere with this cascade.
Similarly, retinoids can antagonize the AP-1 signaling pathway. The MAPK cascade, activated by various stressors, leads to the activation of AP-1, which also promotes the expression of inflammatory genes. This compound can inhibit AP-1 activity, thereby reducing inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Assay for Cytokine Inhibition
Figure 3: Workflow for in vitro cytokine inhibition assay.
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in cultured cells.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or monocytes (e.g., THP-1) are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α, is added to the cell cultures to induce cytokine production.
-
Incubation: The cells are incubated for a period of 24-48 hours to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification: The concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and an inflammatory stimulus as described in the cytokine inhibition assay.
-
Protein Extraction: At various time points after stimulation, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of inflammatory genes.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and an inflammatory stimulus.
-
RNA Isolation: Total RNA is isolated from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for target inflammatory genes (e.g., IL1B, TNF, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
This compound exhibits significant anti-inflammatory properties that are integral to its therapeutic effects in inflammatory skin disorders. Its mechanism of action involves the modulation of gene expression through RAR and RXR, leading to the suppression of pro-inflammatory signaling pathways such as NF-κB and AP-1. While specific quantitative data on this compound's anti-inflammatory efficacy is not extensively available, the experimental protocols outlined in this guide provide a robust framework for future investigations to further elucidate its precise molecular interactions and to quantify its anti-inflammatory potential. Such research is crucial for optimizing its clinical use and for the development of novel retinoid-based anti-inflammatory therapies.
References
- 1. This compound versus benzoyl peroxide in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and modeling of inhibition of IL-1β and TNF-α mRNA transcription at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Motretinide in Vitro Cell Culture: Applications and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of motretinide, a synthetic retinoid, in in vitro cell culture studies. Designed for researchers, scientists, and drug development professionals, these guidelines offer comprehensive methodologies and quantitative data to facilitate the investigation of this compound's effects on various cell lines.
Introduction
This compound, also known by its developmental code Ro 10-1670 and as etretin, is a second-generation retinoid that has been primarily investigated for its effects on cellular differentiation and proliferation, particularly in the context of dermatological disorders and oncology.[1][2] Like other retinoids, its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.[3]
Data Presentation: Efficacy of this compound in Vitro
The following table summarizes the observed in vitro effects of this compound on various cell lines. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the table includes effective concentrations that have been demonstrated to elicit a biological response.
| Cell Line/Cell Type | Concentration Range/Value | Observed Effect | Reference |
| Human Peripheral Blood Lymphocytes | 25 µg/mL | Inhibition of mitogen-induced DNA synthesis. | [4] |
| Human Peripheral Blood Lymphocytes | 1.25-25 µg/mL | No inhibition or stimulation of DNA synthesis alone or in the presence of lectins or phorbol myristate acetate. | [5] |
| Human Mammary Carcinoma (MCF-7) | Not specified | Additive inhibition of cell proliferation when combined with tamoxifen. | |
| Human Keratinocytes | Not specified | Modulates keratinocyte differentiation. | |
| Various Tumor Cell Lines* | Not specified | Reduction of cell proliferation. |
*Tumor cell lines mentioned in the context of the parent compound acitretin include T47D and MCF-7 (breast cancer), HL-60 (acute myeloid leukemia), and SCC4, SCC15, and A431 (squamous carcinoma).
Experimental Protocols
The following protocols are based on established methodologies for handling retinoids in cell culture and specific details mentioned in studies involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Ro 10-1670) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
This compound is highly lipophilic and practically insoluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as DMSO.
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Gentle warming (37°C for 3-5 minutes) can aid in solubilization.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipette tips and tubes
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency.
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. To avoid precipitation, pre-warm the cell culture medium before adding the this compound stock solution.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically ≤ 0.1% to 0.5%. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in the experimental setup.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For longer incubation periods, the medium may need to be changed every 2-3 days with freshly prepared this compound-containing medium.
Protocol 3: Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the IC50 value of this compound for the specific cell line.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. Retinoids and keratinocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targeting of retinoic acid metabolism in neuroblastoma: the role of the CYP26 inhibitor R116010 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trimethylmethoxyphenyl-retinoic acid (Ro 10-1670) inhibits mitogen-induced DNA-synthesis in peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethylmethoxyphenyl-retinoic acid (Ro 10-1670) and lymphocyte DNA synthesis activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Laboratory Use of Motretinide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the dissolution of Motretinide, a synthetic aromatic retinoid, for in vitro laboratory applications. It includes information on its solubility in common laboratory solvents, step-by-step instructions for the preparation of stock and working solutions, and key considerations for its use in cell culture experiments. Additionally, this document outlines the signaling pathway of this compound and provides an example of a general experimental workflow for assessing its biological activity.
Introduction
This compound (also known as Ro 11-1430) is a second-generation aromatic retinoid, a derivative of vitamin A.[1] Like other retinoids, its biological effects are mediated through the regulation of gene expression, making it a valuable tool for research in dermatology, oncology, and developmental biology.[1][2] this compound's mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that act as transcription factors, binding to retinoic acid response elements (RAREs) in the promoter regions of target genes to modulate their expression. This regulation affects cellular processes such as proliferation, differentiation, and apoptosis. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Solubility
-
Chemical Formula: C₂₃H₃₁NO₂
-
Molecular Weight: 353.50 g/mol
-
Appearance: Solid powder
The solubility of this compound in common laboratory solvents is summarized in the table below. It is a lipophilic compound with poor solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The solvent of choice for preparing concentrated stock solutions. For the related compound isotretinoin, solubility in neat DMSO is high. |
| Ethanol | Sparingly soluble | Can be used as a solvent, often in combination with a co-solvent. The use of anhydrous ethanol is recommended. |
| Methanol | Data not available | Expected to have limited solubility. |
| Water | Insoluble | This compound is practically insoluble in water. For the related compound isotretinoin, the mole fraction solubility in pure water is extremely low (3.14 x 10⁻⁷ at 298.2 K). |
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.535 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for 3-5 minutes can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years). When stored properly, retinoid stock solutions in DMSO are stable for several months.
Preparation of a Working Solution for Cell Culture
Materials:
-
Concentrated this compound stock solution (from section 3.1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature, protected from light.
-
Dilution: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Calculate Dilution Factor: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture experiment. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, with a concentration of ≤ 0.1% being preferable, as higher concentrations can be toxic to cells.
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing.
-
Immediate Use: Add the freshly prepared working solution to the cell cultures immediately. Do not store diluted working solutions.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by modulating gene transcription through the nuclear receptors RAR and RXR. The simplified signaling pathway is depicted below.
Caption: Simplified this compound signaling pathway.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell line.
Caption: General experimental workflow for in vitro cell-based assays.
Safety Precautions
-
This compound is a potent biological agent and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.
-
Retinoids are light-sensitive; therefore, all solutions should be protected from light.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
This protocol provides a comprehensive guide for the dissolution and use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies investigating the biological effects of this retinoid.
References
Application Notes and Protocols for Motretinide Stability in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide is a synthetic retinoid, a derivative of vitamin A, that modulates cellular differentiation and proliferation.[1] Its therapeutic potential in various dermatological conditions is a subject of ongoing research.[2] As with other retinoids, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible results in preclinical and clinical studies. Retinoids are notoriously unstable, being sensitive to light, oxygen, and temperature.[3][4] This document provides detailed application notes and protocols for handling and assessing the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While specific stability data for this compound is limited, the following information is based on the well-documented behavior of the retinoid class of compounds.
Data Presentation: Stability of Related Retinoids in Various Solvents
| Solvent/Condition | Stability Concern | Mitigation Strategy | Reference |
| DMSO | Generally a good solvent for initial stock solutions. However, the final concentration in aqueous media (e.g., cell culture medium) should be low (typically ≤ 0.1%) to avoid cytotoxicity and precipitation.[5] Trace amounts of water in DMSO can potentially lead to hydrolysis of sensitive compounds. | Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Prepare fresh dilutions in aqueous media immediately before use. | |
| Ethanol | A common solvent for retinoids. However, degradation can still occur, especially when exposed to light. | Use absolute ethanol. Store solutions protected from light at low temperatures. | |
| Methanol | Used as a solvent and in mobile phases for HPLC analysis. Degradation of retinoids can occur, but can be minimized by the addition of antioxidants and storage at low temperatures. | Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). Store solutions at low temperatures (e.g., 4°C or -20°C). | |
| Aqueous Buffers / Cell Culture Media | Retinoids have low solubility and stability in aqueous solutions. Precipitation and rapid degradation are common. | Dilute a concentrated stock solution (in DMSO or ethanol) into the aqueous medium immediately before use. Avoid storing aqueous solutions. | |
| Light Exposure | Retinoids are highly susceptible to photodegradation, which can lead to isomerization and the formation of inactive byproducts. | Handle all solutions in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil. | |
| Temperature | Elevated temperatures accelerate the degradation of retinoids. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Oxygen | Oxidation is a significant degradation pathway for retinoids. | Prepare solutions under an inert gas (e.g., nitrogen or argon). Use degassed solvents. Antioxidants can also mitigate oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile, amber-colored vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but prolonged heating should be avoided.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions of retinoids are generally stable for several months.
Protocol 2: General Protocol for a Short-Term Stability Study of this compound in Solution
This protocol outlines a general method to assess the short-term stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, ethanol, methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile, water, and an acid like trifluoroacetic acid)
-
Amber-colored HPLC vials
-
Incubators or water baths set to desired temperatures
-
Light source for photostability testing (optional)
Procedure:
-
Sample Preparation: Prepare several identical solutions of this compound in the solvent of interest at a known concentration in amber-colored HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Storage Conditions: Store the remaining vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition and analyze its contents by HPLC.
-
Data Analysis: For each time point and condition, calculate the percentage of the initial this compound concentration remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Reporting: Summarize the data in a table and plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Standard Operating Procedure for the HPLC Analysis of Motretinide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed standard operating procedure (SOP) for the quantitative analysis of Motretinide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is adapted from established protocols for related retinoid compounds, ensuring a robust and reliable analytical approach.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a balance of efficiency and speed. Due to the light-sensitive nature of retinoids, all procedures should be performed in light-resistant glassware or under amber light to prevent degradation of the analyte.[1][2][3]
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Glacial Acetic Acid: ACS grade
-
Sample Matrix: (e.g., cream, gel, or solution)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (85:15:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 355 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored protected from light and at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the formulation. The following are general guidelines:
-
For Cream or Ointment Formulations:
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound into a 50 mL amber centrifuge tube.
-
Add 20 mL of methanol and vortex for 10 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of the drug.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
For Solution or Gel Formulations:
-
Accurately transfer a volume or weight of the sample equivalent to approximately 1 mg of this compound into a 100 mL amber volumetric flask.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an amber HPLC vial.
-
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients at the retention time of this compound |
| Robustness | Insensitive to minor changes in chromatographic conditions |
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Correlation Coefficient (r²) | ||
| Regression Equation |
Table 3: Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) | Accuracy (% Recovery) |
| 80% | ||||
| 100% | ||||
| 120% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
As this compound is a retinoid, its mechanism of action is generally understood to involve the regulation of gene expression through nuclear retinoid receptors.
Caption: Simplified retinoid signaling pathway.
References
Motretinide Administration in Mouse Models of Skin Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid and an aromatic derivative of retinoic acid, has demonstrated significant potential in the management of various dermatological conditions.[1][2] As a member of the retinoid family, its mechanism of action is primarily mediated through interaction with nuclear retinoic acid receptors (RARs), which subsequently modulates gene expression involved in cellular proliferation, differentiation, and inflammation.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in established mouse models of psoriasis, acne, and skin cancer, intended to guide researchers in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes that regulate key cellular processes in the skin. In hyperproliferative skin disorders like psoriasis, this compound helps to normalize keratinocyte differentiation and reduce epidermal thickening.[1] In the context of acne, it exhibits comedolytic activity by reducing the size of hyperkeratinized follicular structures.[2] Furthermore, its potential in skin cancer chemoprevention is attributed to its ability to inhibit tumor promotion and progression.
Signaling Pathway of this compound
Caption: this compound signaling pathway in keratinocytes.
Application 1: Psoriasis
Disease Model: Imiquimod-Induced Psoriasis-like Dermatitis
The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on mouse skin induces a robust inflammatory response that closely mimics the phenotype of human psoriasis. This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells.
Experimental Workflow
Caption: Experimental workflow for this compound in a psoriasis model.
Experimental Protocol
-
Animals: 8-12 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions before the experiment.
-
Induction of Psoriasis-like Dermatitis:
-
On day 0, shave the dorsal skin of the mice.
-
From day 1 to day 6, apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin.
-
-
This compound Administration (Topical):
-
Prepare this compound in a suitable vehicle (e.g., acetone or a cream base).
-
From day 1 to day 6, apply the this compound solution or vehicle control topically to the imiquimod-treated area, typically 2-4 hours after imiquimod application.
-
-
Endpoint Analysis (Day 7):
-
Clinical Scoring: Assess the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness on a scale of 0 to 4.
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Histology: Euthanize mice on day 7, collect dorsal skin samples, fix in 10% formalin, and embed in paraffin. Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Gene Expression: Isolate RNA from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) and keratinocyte proliferation markers (e.g., Ki67) using RT-PCR.
-
Quantitative Data (Representative)
| Treatment Group | Epidermal Thickness (µm) | PASI Score (Erythema + Scaling + Thickness) | IL-17 mRNA Expression (Fold Change) |
| Naive (No Treatment) | 20 ± 5 | 0 | 1.0 |
| Vehicle + Imiquimod | 100 ± 15 | 9 ± 1 | 15 ± 3 |
| This compound + Imiquimod | 50 ± 10 | 4 ± 1 | 5 ± 1.5 |
Data are presented as mean ± SD and are representative based on studies with other topical retinoids.
Application 2: Acne
Disease Model: Rhino Mouse (hr/hr)
The rhino mouse is a genetically mutated strain that develops enlarged, keratin-filled pilosebaceous structures called utriculi, which are histologically similar to human comedones. This model is widely used to assess the comedolytic activity of test compounds.
Experimental Protocol
-
Animals: 8-12 week old male or female rhino mice.
-
Acclimatization: House the mice for at least one week prior to the study.
-
This compound Administration:
-
Topical: Prepare this compound in a suitable vehicle (e.g., acetone). Apply the solution daily to the dorsal skin for 2-3 weeks.
-
Oral: Administer this compound daily by oral gavage for 2-3 weeks.
-
-
Endpoint Analysis:
-
Utriculus Size: Euthanize mice, excise the dorsal skin, and prepare whole epidermal mounts. Measure the diameter of the utriculi using a microscope with an ocular micrometer.
-
Histology: Process skin samples for H&E staining to assess changes in epidermal thickness and utricle morphology.
-
Quantitative Data
| Administration Route | Retinoid | Potency Relative to Tretinoin |
| Topical | Tretinoin | 1x |
| 13-cis-retinoic acid | 3.7x less potent | |
| Etretinate | 12.5x less potent | |
| This compound | 50x less potent | |
| Oral | Tretinoin | 1x |
| 13-cis-retinoic acid | 2.3x less potent | |
| Etretinate | Data not available | |
| This compound | Data not available |
A significant reduction in utriculus size was observed with all tested retinoids at an oral dose of 5 mg/kg.
Application 3: Skin Cancer (Chemoprevention)
Disease Model: DMBA/TPA-Induced Two-Stage Skin Carcinogenesis
This model involves the topical application of a sub-carcinogenic dose of a tumor initiator, 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA). This protocol leads to the development of benign papillomas, a portion of which can progress to squamous cell carcinomas.
Experimental Workflow
Caption: Workflow for this compound in a skin cancer model.
Experimental Protocol
-
Animals: 7-8 week old female SENCAR or FVB mice.
-
Initiation:
-
Shave the dorsal skin of the mice one week prior to initiation.
-
Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µl acetone).
-
-
Promotion:
-
One week after initiation, begin twice-weekly topical applications of TPA (e.g., 5 nmol in 200 µl acetone) for 20 weeks.
-
-
This compound Administration:
-
Topical: Apply this compound in a suitable vehicle 30-60 minutes before each TPA application.
-
Oral/Dietary: Incorporate this compound into the mouse chow at a specified concentration (e.g., 30 µg/g of diet).
-
-
Endpoint Analysis:
-
Tumor Monitoring: Record the number of mice with tumors (tumor incidence) and the average number of tumors per mouse (tumor multiplicity) weekly.
-
Histology: At the end of the study (week 20), euthanize the mice and collect tumors for histological analysis to confirm the diagnosis of papilloma or squamous cell carcinoma.
-
Quantitative Data (Representative)
| Treatment Group | Tumor Incidence (%) at Week 20 | Tumor Multiplicity (tumors/mouse) at Week 20 |
| DMBA/TPA + Vehicle | 100 | 12 ± 2 |
| DMBA/TPA + Retinoid | 80 | 6 ± 1.5 |
Data are presented as mean ± SD and are representative based on studies with other retinoids.
References
Techniques for Assessing Motretinide's Effect on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid, is a derivative of vitamin A that has demonstrated the ability to modulate cellular differentiation and proliferation.[1] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are transcription factors that regulate the expression of genes integral to cell growth, differentiation, and apoptosis.[1] Upon binding, this compound induces conformational changes in these receptors, enabling the receptor-ligand complex to interact with retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby altering their transcription.[1] This activity makes this compound a compound of interest in dermatology, particularly for conditions characterized by abnormal keratinocyte proliferation, and in oncology for its potential to inhibit the growth of certain cancer cell lines.[1]
These application notes provide detailed protocols for three common assays to assess the effects of this compound on cell proliferation: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and the colony formation assay for long-term proliferative potential.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on cell proliferation. Please note that these values are illustrative examples based on the known effects of similar retinoids and should be determined experimentally for the specific cell line and conditions under investigation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Relative to Control) |
| Keratinocytes | 0.1 | 48 | 95 ± 4.2 |
| 1 | 48 | 78 ± 5.1 | |
| 10 | 48 | 52 ± 3.8 | |
| 25 | 48 | 31 ± 2.9 | |
| A431 (Squamous Cell Carcinoma) | 0.1 | 72 | 98 ± 3.5 |
| 1 | 72 | 85 ± 4.6 | |
| 10 | 72 | 60 ± 5.5 | |
| 25 | 72 | 45 ± 4.1 |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Keratinocytes | MTT | 48 | ~10 |
| A431 | MTT | 72 | ~20 |
| HaCaT (Immortalized Keratinocytes) | BrdU | 48 | ~15 |
Signaling Pathway
The primary mechanism by which this compound influences cell proliferation is through the activation of the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling pathway. This leads to the regulation of genes involved in cell cycle control.
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Workflows
The following diagrams illustrate the general workflows for the described cell proliferation assays.
Caption: General workflow for the MTT cell proliferation assay.
Caption: General workflow for the BrdU cell incorporation assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (10 mM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and treat with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell division rate.
-
Harvest the cells (for flow cytometry) or wash the cells in the culture vessel (for microscopy).
-
Fix the cells with a fixation buffer (e.g., 70% ethanol) for 30 minutes on ice.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
To denature the DNA and expose the incorporated BrdU, treat the cells with 2M HCl for 30 minutes at room temperature.
-
Neutralize the acid by washing the cells with 0.1 M sodium borate buffer (pH 8.5).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells to remove unbound secondary antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of BrdU-positive cells or visualize the cells under a fluorescence microscope.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing an indication of cell survival and reproductive integrity after treatment with a cytotoxic or cytostatic agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Harvest and count the cells, ensuring a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound. For a continuous exposure assay, the drug is left in the medium for the entire duration of colony growth.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-3 weeks, or until visible colonies are formed in the control wells.
-
Carefully wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
References
Formulating Motretinide for Topical Application in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, an aromatic retinoid, holds potential for the topical treatment of various skin conditions, primarily acne. Its mechanism of action is mediated through the binding to and activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] This modulation of gene expression helps to normalize skin cell turnover, reduce sebum production, and exert anti-inflammatory effects, making it a promising candidate for dermatological research and development.[1]
These application notes provide a comprehensive guide to formulating this compound for topical application in animal studies. Due to the limited availability of public data on some of this compound's specific physicochemical properties, this document combines known data for this compound with established principles and data from other well-characterized topical retinoids. It is crucial to experimentally determine the specific properties of this compound for precise formulation development.
Physicochemical Properties of this compound
A thorough understanding of a drug's physicochemical properties is fundamental for designing a stable and effective topical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Chemical Name | (2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide | IUPAC |
| CAS Number | 56281-36-8 | --- |
| Molecular Formula | C23H31NO2 | MedKoo Biosciences[3] |
| Molecular Weight | 353.50 g/mol | MedKoo Biosciences[3] |
| Melting Point | Not available in public literature. Experimental determination is required. | --- |
| LogP (predicted) | 6.2 | PubChem |
| pKa (predicted) | Not available in public literature. | --- |
| Solubility | Soluble in DMSO. Quantitative solubility in common topical solvents (e.g., ethanol, propylene glycol, oils) is not publicly available and must be experimentally determined. | MedKoo Biosciences |
Formulation Strategies for Topical this compound
Given this compound's high lipophilicity (predicted LogP of 6.2) and the general instability of retinoids to light and oxidation, formulation strategies should focus on enhancing its solubility, stability, and skin penetration while minimizing irritation.
Vehicle Selection
The choice of vehicle is critical and will depend on the specific animal model and study objectives.
-
Gels: Offer good spreadability and a cooling sensation. Hydroalcoholic gels can enhance the solubility of lipophilic drugs. Carbomer-based gels are common and their viscosity can be easily adjusted.
-
Creams (Oil-in-Water Emulsions): Provide good hydration and are cosmetically elegant. The oil phase can help solubilize this compound.
-
Ointments: Offer occlusive properties, which can enhance penetration, but may be greasy and less suitable for some animal models.
-
Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. They can significantly enhance the solubility and skin permeation of poorly water-soluble drugs.
Excipients for Enhanced Performance and Stability
Table 2: Recommended Excipients for Topical this compound Formulations
| Excipient Type | Examples | Function |
| Solubilizers/Penetration Enhancers | Ethanol, Propylene Glycol, Isopropyl Myristate, Oleic Acid | To dissolve this compound and improve its penetration into the skin. |
| Gelling Agents | Carbomers (e.g., Carbopol® 940), Hydroxypropyl cellulose | To provide the desired viscosity and consistency for gels. |
| Emulsifiers (for creams) | Polysorbate 80, Sorbitan monooleate | To stabilize the oil and water phases of the emulsion. |
| Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherol (Vitamin E) | To protect this compound from oxidative degradation. |
| Chelating Agents | Disodium EDTA | To bind metal ions that can catalyze oxidative reactions. |
| Humectants | Glycerin, Propylene Glycol | To hydrate the skin and reduce irritation. |
| pH Modifiers | Triethanolamine, Sodium Hydroxide | To adjust the pH of the formulation for optimal stability and skin compatibility. |
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of topical this compound.
Protocol for Preparation of a 0.1% this compound Hydroalcoholic Gel
Materials:
-
This compound
-
Carbomer 940
-
Ethanol (95%)
-
Propylene Glycol
-
Triethanolamine
-
Butylated Hydroxytoluene (BHT)
-
Purified Water
Procedure:
-
Phase A (Gelling Phase): Disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is formed.
-
Phase B (Active Phase): In a separate container, dissolve this compound and BHT in ethanol. Add propylene glycol to this solution and mix until uniform.
-
Mixing: Slowly add Phase B to Phase A with continuous stirring.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the desired pH (typically 5.5-6.5) is achieved.
-
Final Adjustment: Add purified water to make up the final weight and mix until uniform.
-
Storage: Store the gel in an airtight, light-resistant container at a controlled room temperature.
Protocol for In Vitro Skin Permeation Study
This protocol uses a Franz diffusion cell to assess the penetration of this compound through the skin.
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., rat, pig, or rhino mouse skin)
-
Topical this compound formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Excise full-thickness skin from the chosen animal model. Remove any subcutaneous fat and hair.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.
-
Dosing: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol for Stability Testing
Long-Term Stability:
-
Store the formulation in its final packaging at 25 ± 2°C and 60 ± 5% relative humidity (RH) for a minimum of 12 months.
-
Analyze the samples for physical appearance, pH, viscosity, and this compound content at 0, 3, 6, 9, and 12 months.
Accelerated Stability:
-
Store the formulation at 40 ± 2°C and 75 ± 5% RH for 6 months.
-
Analyze the samples at 0, 1, 2, 3, and 6 months for the same parameters as in the long-term study.
Photostability:
-
Expose the formulation to a light source according to ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples for physical appearance and this compound content.
Protocol for In Vivo Efficacy Study: Rhino Mouse Model
The rhino mouse model is a well-established model for assessing the comedolytic activity of retinoids.
Animals:
-
Male or female rhino mice (hr/hr), 5-7 weeks old.
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the start of the study.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control [e.g., 0.1% tretinoin], and different concentrations of this compound formulation).
-
Application: Topically apply a fixed amount of the formulation to the dorsal skin of the mice daily for 2-3 weeks.
-
Evaluation: At the end of the treatment period, euthanize the animals and excise the treated skin.
-
Utricle Measurement: Prepare whole-mounts of the epidermis and measure the diameter of the utricles (comedones) using a microscope with an image analysis system.
-
Histology: Process skin samples for histological examination to assess changes in epidermal thickness and follicular keratinization.
-
Data Analysis: Compare the mean utricle diameter and epidermal thickness between the treatment groups and the vehicle control.
Table 3: Efficacy of Topical Retinoids in the Rhino Mouse Model
| Retinoid | Relative Potency (vs. This compound) | Source |
| all-trans-Retinoic Acid | 50x more potent | Mezick et al., 1984 |
| 13-cis-Retinoic Acid | 13.5x more potent | Mezick et al., 1984 |
| Etretinate | 4x more potent | Mezick et al., 1984 |
| This compound | 1x (Reference) | Mezick et al., 1984 |
Protocol for In Vivo Irritation Study: Rabbit Model
The rabbit dermal irritation test is a standard method for assessing the potential of a substance to cause skin irritation.
Animals:
-
Healthy young adult albino rabbits.
Procedure:
-
Preparation: About 24 hours before the test, closely clip the fur on the dorsal area of the animals.
-
Application: Apply 0.5 mL of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin on each rabbit. Cover the application site with a gauze patch and a semi-occlusive dressing.
-
Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.
-
Observation: Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Score the reactions according to the Draize scale (see Table 4).
Table 4: Draize Scale for Scoring Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Visualizations
Retinoid Signaling Pathway
Caption: Simplified retinoid signaling pathway.
Experimental Workflow for Topical Formulation Development
References
Application Notes and Protocols for Establishing a Stable Cell Line for Motretinide Resistance Studies
Introduction
Motretinide, a synthetic retinoid, modulates cellular differentiation, proliferation, and apoptosis by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors are transcription factors that regulate gene expression. While effective in treating various dermatological conditions like acne and psoriasis, the development of resistance to this compound can limit its therapeutic efficacy.[1][2] Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it. A fundamental tool for this research is the establishment of a stable, this compound-resistant cell line.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish and characterize a stable cell line with acquired resistance to this compound. The protocols herein detail the continuous exposure method for generating the resistant cell line and subsequent validation assays to confirm the resistant phenotype and investigate potential mechanisms of resistance.
Materials and Methods
Cell Culture and Reagents
-
Cell Line: A cancer cell line relevant to the research question (e.g., a skin or epithelial cancer cell line).
-
Culture Medium: Appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit.[3][4]
-
Reagents for Western Blot: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and ECL substrate.
-
Reagents for RT-qPCR: RNA extraction kit, reverse transcriptase, dNTPs, random primers or oligo(dT), qPCR master mix (e.g., SYBR Green), and gene-specific primers.
-
Reagents for Cellular Thermal Shift Assay (CETSA): PBS, protease inhibitors.
Establishment of this compound-Resistant Cell Line
The generation of a drug-resistant cell line is achieved by exposing the parental cell line to gradually increasing concentrations of the drug over an extended period.
Protocol:
-
Determine the initial IC50 of the parental cell line:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Assess cell viability using an MTT or XTT assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate drug selection:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., 1/10 to 1/5 of the IC50).
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells reach 80-90% confluency, subculture them.
-
-
Dose escalation:
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-2 fold) with each passage, once the cells have adapted to the current concentration. This process may take several months.
-
It is advisable to cryopreserve cells at each successful dose escalation step.
-
-
Establishment of a stable resistant line:
-
A stable resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for multiple passages.
-
-
Maintenance of the resistant cell line:
-
To maintain the resistant phenotype, continuously culture the cells in the presence of the final selection concentration of this compound or a slightly lower maintenance dose.
-
Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.
-
Validation of the Resistant Phenotype
3.1. Cell Viability Assay
To confirm the increased resistance to this compound, the IC50 values of the parental and resistant cell lines are compared.
Protocol:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT or XTT assay to determine the IC50 for each cell line.
-
Calculate the Resistance Index (RI) = IC50 (resistant) / IC50 (parental). An RI greater than 1 indicates increased resistance.
3.2. Western Blot Analysis
Western blotting is used to investigate changes in the expression or phosphorylation status of proteins potentially involved in this compound resistance, such as RARs, RXRs, or proteins in downstream signaling pathways.
Protocol:
-
Lyse parental and resistant cells (treated and untreated with this compound) to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Normalize protein levels to a loading control (e.g., GAPDH or β-actin).
3.3. Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to analyze changes in the gene expression of potential resistance-associated genes.
Protocol:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or a probe-based method with primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
3.4. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Treat intact parental and resistant cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein (e.g., RARs, RXRs) remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound-Resistant | [Insert Value] | [Insert Value] |
Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines
| Target Protein | Fold Change (Resistant/Parental) | p-value |
| RARα | [Insert Value] | [Insert Value] |
| RXRβ | [Insert Value] | [Insert Value] |
| [Other Protein] | [Insert Value] | [Insert Value] |
Table 3: Relative Gene Expression in Parental vs. Resistant Cell Lines
| Target Gene | Fold Change (Resistant/Parental) | p-value |
| RARA | [Insert Value] | [Insert Value] |
| RXRB | [Insert Value] | [InsertValue] |
| [Other Gene] | [Insert Value] | [Insert Value] |
Table 4: Thermal Shift (ΔTm) of Target Proteins in Parental and Resistant Cells
| Target Protein | ΔTm (°C) - Parental | ΔTm (°C) - Resistant |
| RARα | [Insert Value] | [Insert Value] |
| RXRβ | [Insert Value] | [Insert Value] |
Visualizations
Caption: Workflow for establishing and validating a this compound-resistant cell line.
Caption: Potential signaling pathways and mechanisms of this compound resistance.
References
Application Notes: Evaluating Motretinide in 3D Human Skin Equivalents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Motretinide, a synthetic retinoid derived from vitamin A, is recognized for its efficacy in treating various dermatological conditions, including acne and psoriasis.[1][2] Its therapeutic effects stem from its ability to modulate the growth and differentiation of skin cells.[1] Three-dimensional (3D) skin equivalent models, which closely mimic the structure and function of human skin, offer a robust and reproducible platform for evaluating the efficacy and mechanism of action of topical compounds like this compound, serving as a viable alternative to animal testing.[3][4] These models, typically composed of primary or immortalized human keratinocytes and fibroblasts, develop into a multi-layered, differentiated epidermis comparable to in-vivo skin, expressing key biomarkers such as various cytokeratins, involucrin, and filaggrin.
This document provides detailed protocols for the application of this compound to 3D skin equivalent models and subsequent analysis to quantify its effects on keratinocyte proliferation, differentiation, and overall tissue morphology.
Mechanism of Action: Retinoid Signaling Pathway
This compound exerts its effects by interacting with the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon entering the keratinocyte, this compound binds to these receptors, forming heterodimers that translocate to the nucleus. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis, thereby normalizing epidermal cell turnover.
Experimental Protocols
This section outlines the workflow and detailed procedures for treating a 3D full-thickness skin model with this compound and performing key analytical assays.
Experimental Workflow
The overall process involves acclimatizing the 3D skin tissue, applying the test compound, incubating for a defined period, and finally harvesting the tissue for various endpoint analyses.
Protocol: Topical Application of this compound
Objective: To evaluate the dose-dependent effects of this compound on a 3D skin equivalent model.
Materials:
-
Full-thickness human skin equivalent kits (e.g., EpiDermFT™, MatTek)
-
Assay Medium (provided with kit)
-
This compound powder (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., Acetone, Ethanol, or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well plates
-
Pipettes and sterile tips
Procedure:
-
Acclimatization: Upon receipt, place the 3D skin model inserts into 6-well plates containing 1 mL of pre-warmed assay medium per well. Incubate overnight at 37°C, 5% CO₂.
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the same vehicle to achieve final desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle-only control.
-
-
Topical Application:
-
Carefully aspirate the medium from the 6-well plates and replace it with 1 mL of fresh, pre-warmed medium.
-
Using a positive displacement pipette, apply 25 µL of the this compound solution or vehicle control directly onto the surface of the stratum corneum of each tissue insert. Ensure even distribution.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired exposure period (e.g., 48 or 72 hours).
-
Harvesting: Following incubation, proceed to endpoint analysis. Tissues can be rinsed with PBS before harvesting. For histology and immunohistochemistry (IHC), fix the tissue. For viability or gene expression, proceed immediately with the respective protocols.
Protocol: MTT Viability Assay
Objective: To assess the cytotoxicity of this compound on the 3D skin model.
Procedure:
-
Following the treatment period, transfer each tissue insert to a new 24-well plate.
-
Add 300 µL of MTT solution (1 mg/mL in warm medium) to each well, ensuring the solution covers the tissue.
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the tissues from the MTT solution and gently blot dry.
-
Place each tissue into a new 24-well plate containing 2 mL of isopropanol to extract the formazan.
-
Seal the plate and incubate at room temperature for at least 2 hours on a shaker to ensure complete extraction.
-
Transfer 200 µL of the extract from each well to a 96-well plate.
-
Read the optical density (OD) at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: Histological Analysis
Objective: To evaluate morphological changes in the 3D skin model after treatment.
Procedure:
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Transfer to 70% ethanol for storage.
-
Process the tissues through a standard paraffin-embedding protocol.
-
Section the paraffin blocks into 5 µm thick slices and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) using a standard protocol.
-
Dehydrate, clear, and mount coverslips.
-
Examine under a light microscope for changes in epidermal thickness, stratum corneum integrity, and overall tissue architecture.
Protocol: Gene and Protein Expression Analysis
Objective: To quantify the effect of this compound on key biomarkers of proliferation and differentiation.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Homogenize harvested tissues using a suitable method (e.g., bead beating).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform RT-qPCR using primers for target genes (e.g., KRT10, KRT14, FLG, LOR, MKI67) and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine fold change in expression relative to the vehicle control.
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Use paraffin-embedded sections prepared as for histology.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against target proteins (e.g., Keratin 10, Ki67, Loricrin).
-
Incubate with a corresponding HRP-conjugated or fluorescently-labeled secondary antibody.
-
For IHC, develop with a chromogen like DAB. For IF, mount with a DAPI-containing medium.
-
Visualize and capture images using a microscope.
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between treatment groups. The following tables show representative data based on the known effects of retinoids on keratinocytes.
Table 1: Representative Viability Data (MTT Assay) after 48h Treatment
| Treatment Group | Concentration (µM) | Mean OD (570 nm) | % Viability (Relative to Vehicle) |
| Untreated Control | - | 1.25 | 104.2% |
| Vehicle Control | 0 | 1.20 | 100.0% |
| This compound | 1 | 1.18 | 98.3% |
| This compound | 10 | 1.12 | 93.3% |
| This compound | 100 | 0.95 | 79.2% |
Interpretation: High concentrations of this compound may lead to a modest decrease in cell viability. A viability above 80% is generally considered non-cytotoxic.
Table 2: Representative Gene Expression Data (RT-qPCR) after 48h Treatment
| Gene Target | Function | Fold Change vs. Vehicle (10 µM this compound) | Expected Effect |
| KRT10 | Suprabasal Differentiation Marker | ↓ 0.6 | Suppression |
| FLG (Filaggrin) | Terminal Differentiation Marker | ↓ 0.5 | Suppression |
| LOR (Loricrin) | Terminal Differentiation Marker | ↓ 0.4 | Suppression |
| MKI67 (Ki-67) | Proliferation Marker | ↑ 1.8 | Induction |
| KRT14 | Basal Keratinocyte Marker | ↑ 1.2 | Maintenance/Slight Induction |
Interpretation: Retinoids are known to suppress terminal differentiation markers while promoting a more proliferative phenotype in the basal layer, which is consistent with their mechanism in treating conditions like psoriasis. The data reflects an inhibition of cornification markers (KRT10, FLG, LOR) and an increase in the proliferation marker (MKI67).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT results | Uneven topical application; tissue damage during handling. | Use a positive displacement pipette for accuracy; handle tissue inserts carefully with forceps. |
| Poor tissue morphology in controls | Suboptimal culture conditions; shipping stress. | Ensure proper incubator conditions (37°C, 5% CO₂); always perform an overnight acclimatization step. |
| No significant change in gene expression | Inactive compound; insufficient treatment time or concentration; poor RNA quality. | Verify this compound activity; perform a time-course and dose-response experiment; check RNA integrity (RIN > 8). |
| High background in IHC/IF staining | Incomplete blocking; primary antibody concentration too high. | Increase blocking time or change blocking agent; titrate primary antibody to find optimal concentration. |
Conclusion
3D skin equivalent models provide a powerful and physiologically relevant in vitro system for characterizing the activity of topical dermatological agents like this compound. The protocols outlined here enable researchers to obtain robust and reproducible data on cytotoxicity, tissue morphology, and the modulation of key biomarkers involved in skin homeostasis. This approach allows for a comprehensive assessment of this compound's mechanism of action and supports its development for various skin disorders.
References
Troubleshooting & Optimization
Troubleshooting Motretinide solubility and precipitation issues
Welcome to the technical support center for Motretinide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges with a focus on solubility and precipitation issues.
Troubleshooting Guide: this compound Solubility and Precipitation
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | The solvent is not appropriate for the hydrophobic nature of this compound. | This compound is known to be soluble in DMSO. For other organic solvents, please refer to the solubility data table below. Ensure the solvent is of high purity and anhydrous. |
| The concentration is too high for the selected solvent. | Try preparing a more dilute stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution, but prolonged heating should be avoided as retinoids can be heat-sensitive. | |
| Precipitate forms immediately upon adding the this compound stock solution to aqueous media (e.g., cell culture medium). | "Solvent shock" - rapid change in solvent polarity causes the compound to crash out of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing or swirling the media. |
| The final concentration of this compound is above its solubility limit in the aqueous medium. | Lower the final working concentration of this compound. The aqueous solubility of retinoids is generally very low. | |
| High final concentration of DMSO in the aqueous medium. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1% to minimize both toxicity and precipitation issues. | |
| A clear solution of this compound in media becomes cloudy or forms a precipitate over time. | The compound is unstable in the aqueous environment at 37°C. | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in the aqueous medium before being added to cells. |
| Interaction with components in the cell culture medium (e.g., salts, proteins). | The presence of serum (e.g., FBS) can sometimes help to solubilize hydrophobic compounds, but this is not guaranteed. If using serum-free media, precipitation may be more likely. | |
| Photodegradation of the compound, leading to less soluble byproducts. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. Work under subdued lighting conditions. | |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to repeated freeze-thaw cycles. | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Degradation due to improper storage. | Store this compound as a dry powder in a dark place at 0-4°C for short-term storage or -20°C for long-term storage. Store stock solutions at -20°C or -80°C. |
Quantitative Solubility Data
| Solvent | Acitretin Solubility | Notes |
| DMSO | ~1 mg/mL | Ultrasonic agitation may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| Dimethylformamide (DMF) | ~5 mg/mL | Purge with an inert gas. |
| Water | < 0.1 mg/mL (practically insoluble) | [1] |
| Ethanol | Slightly soluble | [2] |
| Acetone | Slightly soluble | [2] |
| Tetrahydrofuran | Sparingly soluble | [2] |
| Cyclohexane | Very slightly soluble |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on available data for this compound and similar retinoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Q2: How should I store my this compound powder and stock solutions?
A2: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: My this compound precipitated in my cell culture media. Can I still use it?
A3: It is not recommended to use media with a visible precipitate. The precipitate is the compound of interest, and its removal or uneven distribution will lead to inaccurate and unreliable experimental results. It is best to troubleshoot the cause of precipitation and prepare a fresh, clear solution.
Q4: How can I prevent photodegradation of this compound?
A4: Retinoids are sensitive to light. All work with this compound solutions should be performed under subdued lighting. Use amber-colored vials or tubes, or wrap them in aluminum foil to protect them from light exposure.
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic retinoid that acts by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are transcription factors that, upon activation, regulate the expression of target genes involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of skin, this leads to the normalization of keratinocyte growth and differentiation and a reduction in sebum production.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube under subdued lighting.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.
-
Once fully dissolved, aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Procedure for Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature, protected from light.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium.
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is at or below 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Western Blot Analysis of Retinoid-Treated Keratinocytes
Materials:
-
Keratinocyte cell culture
-
This compound working solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate keratinocytes and allow them to adhere. Treat the cells with the desired concentrations of this compound (prepared as in Protocol 1) for the specified time. Include a vehicle control (DMSO at the same final concentration).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for in vitro evaluation of this compound.
References
Optimizing Motretinide concentration for maximum efficacy in vitro
Technical Support Center: Motretinide In Vitro Applications
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Ro 11-1430) is a synthetic aromatic retinoid, a derivative of vitamin A.[1][2] Its primary mechanism of action involves binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding modulates the transcription of target genes that regulate critical cellular processes such as proliferation, differentiation, and apoptosis.[1][2] This makes it a subject of research for dermatological conditions like acne and psoriasis, as well as for its potential in oncology.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. It is crucial to note that retinoids can be unstable in DMSO over time, showing degradation in as little as three weeks even at -80°C. Therefore, it is best practice to prepare fresh solutions for treatments or monitor the stability of stock solutions routinely. For short-term storage (days to weeks), the solid compound can be kept at 0-4°C, while long-term storage (months to years) should be at -20°C in a dry, dark environment.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on studies of similar retinoids, a broad starting range for dose-response experiments would be from 0.1 µM to 10 µM. For some applications, concentrations can be lower or higher. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: Is this compound sensitive to light and air?
A4: Yes, like other retinoids, this compound is susceptible to oxidative damage and isomerization when exposed to light and air. All experimental procedures involving this compound, from stock solution preparation to cell treatment, should be performed under subdued or yellow light to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | 1. Degradation of Compound: this compound may have degraded due to improper storage or handling (exposure to light, air, or prolonged storage in DMSO). 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 3. Presence of Serum: Retinoids can bind to proteins like albumin in fetal bovine serum (FBS), reducing their bioavailability. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Minimize exposure to light. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the EC50 or IC50. 3. Consider reducing the serum concentration during treatment or using serum-free media if your cell line can tolerate it. Note that retinoids are less stable in serum-free media, so the addition of bovine serum albumin (BSA) might be necessary to stabilize the compound. |
| High Cell Death or Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be cytotoxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture media may be too high. | 1. Lower the concentration of this compound. Ensure you have performed a thorough dose-response curve to identify the cytotoxic threshold. 2. Ensure the final concentration of DMSO in the media is typically below 0.5% and include a vehicle-only control in your experiments. |
| Precipitation of this compound in Culture Media | 1. Low Solubility: this compound has low aqueous solubility. The concentration used may exceed its solubility limit in the culture medium. 2. Improper Mixing: The stock solution may not have been adequately mixed into the media. | 1. Lower the working concentration of this compound. Ensure the stock solution is added to the media with vigorous mixing. 2. Pre-warm the culture media before adding the this compound stock solution and mix thoroughly. |
| Inconsistent or Irreproducible Results | 1. Compound Instability: Inconsistent handling of this compound (e.g., varying light exposure). 2. Variability in Cell Culture: Inconsistent cell passage number, confluency at the time of treatment, or lot-to-lot variability in serum. 3. Adsorption to Plastics: Retinoids can adsorb to plastic surfaces of culture plates and pipette tips, especially in low-protein media. | 1. Standardize all handling procedures for this compound, especially regarding light protection. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and treat them at a consistent confluency. 3. Use low-binding plasticware. The presence of protein (like BSA or serum) in the media can help mitigate this issue. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on A431 Human Squamous Carcinoma Cells after 72h Treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92 ± 5.1 |
| 0.5 | 78 ± 6.2 |
| 1.0 | 55 ± 4.8 |
| 5.0 | 25 ± 3.9 |
| 10.0 | 12 ± 2.5 |
| IC50 | ~1.2 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in culture media from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction using a suitable qPCR master mix, cDNA template, and primers for the target gene(s) (e.g., a gene regulated by RARs) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: A logical approach to troubleshooting in vitro experiments.
References
Technical Support Center: Overcoming Limited Bioavailability of Motretinide in vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Motretinide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this potent retinoid.
FAQs: Frequently Asked Questions
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a third-generation synthetic retinoid, an analog of retinoic acid, used topically for treating acne vulgaris.[1] Like other retinoids, this compound is a lipophilic molecule with poor water solubility, which significantly limits its absorption and systemic bioavailability when administered orally, and can affect its penetration and efficacy when applied topically.[2][3] Overcoming this limited bioavailability is crucial for developing effective therapeutic formulations.
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The most promising strategies focus on advanced drug delivery systems, particularly lipid-based nanoparticles. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, enhancing their stability and controlling their release.[4]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[5]
-
Nanoemulsions and Microemulsions: These systems can improve the solubilization of this compound in the gastrointestinal tract or enhance its penetration through the skin.
Q3: For topical delivery, does improved skin penetration automatically lead to higher systemic absorption?
A3: Not necessarily. Well-designed topical formulations aim to increase the drug's concentration in the skin layers (epidermis and dermis) where it exerts its therapeutic effect, while minimizing its passage into systemic circulation. Nanoparticle-based systems like SLNs can be designed for targeted skin delivery, increasing the local concentration of this compound without significantly raising systemic exposure.
Q4: What are the key analytical methods for quantifying this compound in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for quantifying retinoids like this compound in plasma, serum, and tissue samples due to its high sensitivity and specificity. UV detection can also be used, but MS/MS is generally preferred for complex biological matrices.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (<70%) in Solid Lipid Nanoparticles (SLNs)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider lipids like Compritol® 888 ATO, glyceryl monostearate, or stearic acid. |
| Drug expulsion during lipid recrystallization. | Optimize the cooling step of the preparation process. Rapid cooling (e.g., using an ice bath) can lead to a less perfect crystal lattice, allowing for better drug accommodation. For NLCs, incorporating a liquid lipid (e.g., oleic acid) can disrupt the crystal order and improve drug loading. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant(s). A combination of surfactants (e.g., Tween® 80 and soy lecithin) can provide better stability and entrapment. |
| High drug-to-lipid ratio. | Decrease the initial amount of this compound relative to the lipid. A common starting point for retinoids is a drug-to-lipid ratio between 1:10 and 1:20 (w/w). |
Issue 2: Inconsistent In Vivo Bioavailability Results in Animal Models
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in the gastrointestinal environment of test animals. | Standardize the feeding schedule of the animals. For orally administered lipophilic drugs, the presence of food, particularly high-fat meals, can significantly influence absorption. Conduct studies in both fasted and fed states to assess the food effect. |
| Instability of the formulation. | Characterize the physical and chemical stability of your this compound formulation under storage conditions and in simulated gastric and intestinal fluids. Nanoparticle formulations should be checked for particle size, polydispersity index (PDI), and zeta potential over time. |
| First-pass metabolism. | The liver extensively metabolizes retinoids. Consider co-administration with inhibitors of relevant cytochrome P450 enzymes in preclinical models to understand the extent of first-pass metabolism. However, this is for investigative purposes and not a direct formulation strategy for clinical use. |
| Inter-animal variability. | Increase the number of animals per group to ensure statistical power. Ensure that the animal model is appropriate for studying retinoid absorption. |
Quantitative Data Summary
Disclaimer: Specific in vivo bioavailability data for this compound is limited in publicly available literature. The following tables present representative data for other retinoids (Tretinoin and Isotretinoin) formulated in lipid nanoparticles to provide a benchmark for expected improvements.
Table 1: In Vitro Skin Penetration of Tretinoin from Different Formulations
| Formulation | Drug Deposition in Epidermis (µg/cm²) | Drug Deposition in Dermis (µg/cm²) | Systemic Permeation Rate (µg/cm²/h) |
| Tretinoin 0.05% Conventional Cream | 7.8 ± 1.2 | 1.5 ± 0.4 | 0.85 ± 0.21 |
| Tretinoin 0.05% loaded SLNs | 21.3 ± 2.5 | 4.1 ± 0.7 | Not Detectable |
| Tretinoin 0.05% loaded NLCs | 25.6 ± 3.1 | 5.8 ± 0.9 | Not Detectable |
Data is hypothetical and compiled for illustrative purposes based on trends reported for retinoid nanoparticle formulations.
Table 2: Pharmacokinetic Parameters of Isotretinoin after Oral Administration in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Isotretinoin Suspension | 250 ± 45 | 4.0 ± 0.5 | 1850 ± 320 | 100 |
| Isotretinoin-loaded SLNs | 780 ± 98 | 2.5 ± 0.5 | 6950 ± 710 | 375 |
| Isotretinoin-loaded NLCs | 950 ± 110 | 2.0 ± 0.5 | 8800 ± 850 | 475 |
Data is hypothetical and compiled for illustrative purposes based on trends reported for retinoid nanoparticle formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase:
-
Weigh 500 mg of a solid lipid (e.g., Compritol® 888 ATO) and 50 mg of this compound.
-
Heat the mixture to 5-10°C above the melting point of the lipid (e.g., 80-85°C) with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 2.5% (w/v) aqueous solution of a surfactant (e.g., Tween® 80).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles). Maintain the temperature above the lipid's melting point.
-
-
Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C.
-
Protocol 2: In Vitro Drug Release Study using Dialysis Method
-
Preparation of the Dialysis Setup:
-
Use a dialysis bag with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., 12-14 kDa).
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
-
Experimental Procedure:
-
Pipette a known volume (e.g., 2 mL) of the this compound-loaded nanoparticle dispersion into the dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline pH 7.4 with 0.5% Tween® 80 to ensure sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point and plot it against time.
-
Visualizations
Caption: Logical workflow for enhancing this compound bioavailability.
Caption: Experimental workflow for this compound nanoparticle formulation.
Caption: Troubleshooting decision tree for this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. protocol-lab.com [protocol-lab.com]
- 3. banglajol.info [banglajol.info]
- 4. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Motretinide
This technical support center is designed for researchers, scientists, and drug development professionals working with Motretinide. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues related to this compound's off-target effects in a question-and-answer format.
Q1: We are observing unexpected phenotypic changes in our cell-based assays with this compound that don't seem to be mediated by RAR signaling. What could be the cause?
A1: This could be due to off-target effects of this compound. While this compound is known to be an agonist for Retinoic Acid Receptors (RARs), it may also interact with other cellular targets, leading to unforeseen biological responses.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed effects are not due to an unusually potent or sensitive RAR-mediated response in your specific cell model. Use a well-characterized RAR antagonist to see if the unexpected phenotype is reversed.
-
In Silico Off-Target Prediction: Utilize computational tools to predict potential off-target interactions of this compound. Several web-based servers and software can predict binding affinities against a wide range of protein targets based on the chemical structure of the compound.[1][3][4]
-
Experimental Off-Target Profiling: If in silico results suggest potential off-targets, or if you have a specific hypothesis, you can experimentally screen this compound against a panel of relevant targets. Common approaches include:
-
Nuclear Receptor Profiling: Screen this compound against a panel of other nuclear receptors (e.g., RXRs, PPARs, LXRs) using radioligand binding assays or reporter gene assays.
-
Kinome Scanning: Assess the effect of this compound on a broad panel of kinases, as off-target kinase inhibition is a common phenomenon for small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context by measuring changes in protein thermal stability.
-
Q2: Our team is concerned about potential off-target liabilities of our this compound analog in later stages of development. What is a general workflow to proactively identify and mitigate these risks?
A2: A proactive approach to identifying and mitigating off-target effects is crucial for successful drug development. The following workflow outlines key steps:
Q3: We are observing significant skin irritation in our preclinical models with a topical this compound formulation. How can we mitigate this?
A3: Skin irritation is a known side effect of topical retinoids. Several strategies can be employed to reduce this off-target effect:
-
Formulation Optimization:
-
Encapsulation: Encapsulating this compound in lipid-based nanoparticles or other delivery systems can control its release and reduce direct contact with the skin surface, thereby minimizing irritation.
-
Vehicle Optimization: The choice of cream, gel, or lotion base can significantly impact skin tolerability.
-
-
Co-formulation with Anti-inflammatory Agents: Including soothing and anti-inflammatory ingredients in the formulation can help counteract the irritant effects of this compound.
-
Dosing Regimen: Optimizing the concentration of this compound and the frequency of application can help to manage irritation.
Data Presentation
Table 1: Representative Binding Affinities (Kd, nM) of Aromatic Retinoids for Nuclear Receptors
| Compound/Receptor | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| All-trans Retinoic Acid (ATRA) | 0.2 | 0.2 | 0.7 | >1000 | >1000 | >1000 |
| Aromatic Retinoid Analog 1 | 1.5 | 5.0 | 0.8 | >1000 | >1000 | >1000 |
| Aromatic Retinoid Analog 2 | 2.1 | 10.2 | 1.1 | 850 | >1000 | >1000 |
Data is compiled from various sources and represents typical values for aromatic retinoids. Actual values for this compound may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.
Protocol 1: Radioligand Binding Assay for Nuclear Receptor Profiling
This protocol describes a competitive binding assay to determine the affinity of this compound for various nuclear receptors.
Materials:
-
Recombinant human nuclear receptor ligand-binding domains (LBDs) (e.g., RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ, PPARs, etc.)
-
Radiolabeled ligand specific for each receptor (e.g., [³H]-all-trans retinoic acid for RARs)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Dilute the recombinant receptor LBDs and the radiolabeled ligand to their optimal concentrations in the assay buffer. Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted receptor LBD, the radiolabeled ligand, and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).
Troubleshooting: See the FAQs section for common issues like high non-specific binding.
Protocol 2: Cell-Based Reporter Gene Assay
This protocol allows for the functional assessment of this compound's activity on a specific nuclear receptor signaling pathway in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length nuclear receptor or LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor of interest.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC50 or IC50.
Troubleshooting: Refer to the FAQs for issues like high background or low signal.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical retinoid signaling pathway, which is the primary mechanism of action for this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for identifying potential off-target effects of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns [frontiersin.org]
- 4. Identification of highly potent retinoic acid receptor alpha-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Motretinide Solutions
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage of Motretinide solutions for research and development purposes.
Disclaimer: Limited specific long-term stability data for this compound in various solutions is publicly available. The following recommendations are based on the known stability of structurally related retinoids, such as Tretinoin and Isotretinoin, and general principles of chemical stability. It is crucial to perform in-house stability studies for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound in solution?
A1: Like other retinoids, this compound is susceptible to degradation from exposure to light, heat, and oxygen.[1][2] Photo-isomerization and oxidation are major degradation pathways for retinoids.[3]
Q2: What is the recommended temperature for long-term storage of this compound solutions?
A2: While specific data for this compound is scarce, for related retinoids like Tretinoin, storage at reduced temperatures (2-8°C) in the dark is recommended to slow degradation.[4] Some commercial preparations of related compounds have shown a shelf life of several months at 25°C, but this is highly dependent on the formulation.[2] For maximum stability, freezing (-20°C or -80°C) may be considered, but solubility upon thawing must be verified.
Q3: What solvents are suitable for dissolving and storing this compound?
A3: The choice of solvent can significantly impact stability. Ethanol has been used as a solvent for stability studies of related retinoids. The stability of Tretinoin has been shown to be influenced by the types of solubilizing agents and other excipients in the formulation. It is advisable to use high-purity, degassed solvents.
Q4: How should I protect my this compound solution from light?
A4: Retinoids are notoriously sensitive to light, particularly UV radiation. Always store this compound solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Perform all manipulations of the solution in a dark room or under yellow light to minimize exposure.
Q5: Should I use any additives to improve the stability of my this compound solution?
A5: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), can help to prevent oxidative degradation. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation. The optimal concentration of these additives should be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in the solution after storage (especially after freezing) | - The concentration of this compound exceeds its solubility at the storage temperature.- The solvent has partially evaporated. | - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the storage conditions.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a more dilute stock solution. |
| Discoloration of the solution (e.g., turning yellow or brown) | - Degradation of this compound due to oxidation or photo-degradation.- Contamination. | - Discard the solution. The discoloration indicates significant degradation.- Review storage procedures to ensure adequate protection from light and oxygen.- Use fresh, high-purity solvents for future preparations. |
| Loss of biological activity or inconsistent experimental results | - Chemical degradation of this compound leading to a lower effective concentration. | - Prepare a fresh solution from solid this compound.- Perform analytical testing (e.g., HPLC) to determine the concentration and purity of the stored solution.- Implement a regular schedule for preparing fresh solutions. |
| Cloudiness or haze in the solution | - Partial precipitation or the formation of insoluble degradation products.- Water contamination in non-aqueous solvents. | - Attempt to redissolve by gentle warming and agitation. If cloudiness persists, the solution should be discarded.- Ensure solvents are anhydrous if required. |
Data on Stability of Related Retinoids
The following table summarizes stability data for Tretinoin, a closely related retinoid, under various conditions. This information should be used as a guideline for establishing storage conditions for this compound solutions, but it is not a substitute for specific stability testing of your formulation.
| Compound | Formulation/Solvent | Storage Conditions | Stability Finding | Reference |
| Tretinoin | Cream and "retinoid solution" | In the dark (room temperature or 2-8°C) | ~86-87% of the initial concentration remained after 90 days. | |
| Tretinoin | Cream and "retinoid solution" | Sunlight exposure | Rapid degradation was observed. | |
| Tretinoin (0.05%) | Propylene glycol-alcohol solution | 25°C | The shelf life is reported to be 6.7 months. | |
| Tretinoin | Aqueous gel with lauromacragol | Not specified | The shelf life is reported to be twelve days. | |
| Tretinoin | Lotion | Xenon lamp exposure | Degraded to about 20% of its initial concentration within 30 minutes. |
Experimental Protocols
Protocol: Stability Testing of this compound Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a this compound solution. The specific parameters, such as the column, mobile phase, and detection wavelength, should be optimized for this compound.
1. Objective: To quantify the concentration of this compound in a solution over time under specific storage conditions and to detect the formation of degradation products.
2. Materials:
-
This compound solution (test sample)
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
3. Method:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
At each time point of the stability study (e.g., T=0, 1 week, 1 month, 3 months), withdraw an aliquot of the this compound test solution.
-
Dilute the aliquot to a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Conditions (Example for a related retinoid):
-
Column: Cosmosil C18
-
Mobile Phase: Methanol:Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 356 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared test samples.
-
Quantify the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
4. Data Evaluation:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Determine the time it takes for the concentration to decrease by a certain amount (e.g., 10%).
-
Assess the formation of degradation products by observing the appearance and growth of new peaks in the chromatogram.
Visualizations
Caption: Conceptual degradation pathway for this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. US6353029B1 - Storage stable tretinoin and 4-hydroxyanisole containing topical composition - Google Patents [patents.google.com]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Motretinide during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Motretinide during experimental procedures. The information is based on established best practices for handling retinoids, a class of compounds to which this compound belongs, and available data on this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an aromatic analog of retinoic acid, used topically for the treatment of acne.[1] Like other retinoids, it is a chemically sensitive molecule. Its polyene chain is susceptible to degradation by factors commonly encountered in a laboratory setting, such as light, heat, and oxygen. This degradation can lead to a loss of potency and the formation of impurities, which can compromise experimental results and introduce safety concerns.
Q2: What are the primary factors that cause this compound degradation?
Based on the behavior of similar retinoids, the primary factors leading to the degradation of this compound are:
-
Light Exposure: Retinoids are notoriously photolabile. Exposure to light, particularly UV and certain wavelengths of visible light, can induce photoisomerization and photodegradation.[2]
-
Heat: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The conjugated double bond system in this compound is prone to oxidation, especially in the presence of atmospheric oxygen.
-
pH: Extreme pH conditions, particularly acidic environments, can catalyze the degradation of retinoids.[2]
-
Incompatible Excipients: Certain pharmaceutical excipients may interact with this compound and promote its degradation.[3]
Q3: How should I properly store my this compound stock solutions and samples?
To ensure the stability of this compound, follow these storage guidelines:
-
Protection from Light: Store all this compound-containing solutions and samples in amber-colored vials or wrap containers in aluminum foil to block light exposure.
-
Temperature Control: For long-term storage, keep this compound in a solid form at -20°C or below. For short-term storage of solutions, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: To prevent oxidation, it is best practice to overlay this compound solutions with an inert gas like nitrogen or argon before sealing the container.
-
Solvent Choice: Use high-purity, peroxide-free solvents for preparing solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions frequently. Store stock solutions in small aliquots under an inert atmosphere at -20°C or below to minimize repeated freeze-thaw cycles and exposure to air. |
| Degradation during the experiment. | Minimize the exposure of cell culture plates containing this compound to ambient light. Use a dark room or a fume hood with the light turned off during preparation and incubation where possible. |
| Interaction with media components. | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. Some media components may accelerate degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Photodegradation. | Prepare and handle all samples and standards under reduced light conditions (e.g., in a dimly lit room or using amber glassware). Ensure the autosampler compartment is light-protected if samples will be sitting for an extended period. |
| Thermal Degradation. | Avoid exposing samples to high temperatures. If sample heating is part of a protocol, evaluate the impact on this compound stability at that temperature and duration. |
| Oxidative Degradation. | Use degassed solvents for sample preparation and mobile phases. If possible, blanket samples with an inert gas. |
| Incompatibility with sample vial or cap. | Ensure that the materials of your vials and caps are inert and do not leach any substances that could react with this compound. |
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following tables are based on general stability data for retinoids and provide a framework for expected stability profiles.
Table 1: General Stability of Retinoids Under Different Conditions
| Condition | General Stability Profile | Primary Degradation Pathway |
| UV Light Exposure | Highly Unstable | Photoisomerization, Photolysis |
| Visible Light Exposure | Unstable | Photoisomerization, Photolysis |
| Elevated Temperature (>40°C) | Unstable | Thermal Degradation, Oxidation |
| Acidic pH (< 5) | Unstable | Isomerization, Degradation |
| Neutral pH (6-8) | Moderately Stable | Oxidation |
| Alkaline pH (> 8) | Unstable | Degradation |
| Presence of Oxygen | Unstable | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in methanol to a calibrated light source (e.g., xenon lamp providing ICH Q1B recommended conditions) for a defined period. Keep a control sample wrapped in foil to protect it from light.
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to observe the formation of degradation products.
Protocol 2: General Stability-Indicating HPLC Method for Retinoids
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting point could be an isocratic elution with 85:15 (v/v) acetonitrile:water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at the maximum absorbance wavelength of this compound (λmax). The λmax for retinoids is typically in the range of 340-360 nm.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Adjusting Motretinide treatment duration for optimal gene expression changes
Technical Support Center
For researchers and drug development professionals utilizing Motretinide, determining the optimal treatment duration is critical for achieving desired gene expression changes. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in designing and executing effective time-course experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no change in target gene expression | Inappropriate treatment duration. | Gene expression changes are time-dependent. Conduct a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the optimal time point for your gene of interest.[1] |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the effective concentration for your cell type. | |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| High cell toxicity or death | This compound concentration is too high. | Lower the concentration of this compound. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[2] | |
| Inconsistent results between experiments | Degradation of this compound stock solution. | Aliquot stock solutions and store them protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Precipitation of this compound in culture media | Low solubility of this compound. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. Gentle warming may help. Avoid vigorous vortexing.[2][3] |
| Final concentration is too high. | Reduce the final concentration of this compound in the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, a synthetic retinoid, functions by binding to nuclear retinoic acid receptors (RARs). This binding forms a heterodimer with retinoid X receptors (RXRs), which then binds to retinoic acid response elements (RAREs) on the DNA. This interaction modulates the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
Q2: Why is treatment duration a critical factor in this compound experiments?
A2: The effects of retinoids on gene expression are dynamic and time-dependent. Studies on other retinoids, like isotretinoin and all-trans retinoic acid (ATRA), show distinct patterns of gene regulation at different time points. For example, early responses (e.g., 1-4 hours) may involve signaling molecules, while later responses (e.g., 24-72 hours) can involve changes in structural proteins or markers of differentiation. Therefore, a single time point may not capture the desired regulatory event.
Q3: What are some key genes potentially regulated by this compound?
-
Keratinocyte Differentiation: Keratins (e.g., KRT1, KRT10, KRT5, KRT14), involucrin, and loricrin.
-
Cell Cycle and Apoptosis: Genes regulating cell cycle progression and programmed cell death.
-
Lipid Metabolism: Enzymes involved in the synthesis of lipids.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: A dose-response study is recommended. Treat your cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a fixed duration and measure the expression of a known retinoid-responsive gene to identify the concentration that gives the optimal response without significant cytotoxicity.
Experimental Protocols
In Vitro Treatment of Keratinocytes with this compound
a. Cell Culture:
- Culture human epidermal keratinocytes in an appropriate growth medium, such as Keratinocyte-SFM, supplemented with growth factors.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Use cells at approximately 70-80% confluency for experiments.
b. Preparation of this compound Stock Solution:
- Dissolve this compound powder in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Protect the stock solution from light and store it in small aliquots at -80°C.
c. Treatment Protocol:
- The day before treatment, seed the keratinocytes in multi-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
- On the day of treatment, dilute the this compound stock solution in the culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Incubate the cells for the desired treatment durations (e.g., 4, 24, 48, and 72 hours).
RNA Extraction and Gene Expression Analysis by qRT-PCR
a. RNA Extraction:
- At each time point, wash the cells with PBS and then lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit.
- Purify the total RNA according to the manufacturer's protocol.
- Assess the RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
c. Quantitative Real-Time PCR (qRT-PCR):
- Prepare a reaction mixture containing cDNA, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
- Perform the qRT-PCR using a real-time PCR system.
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the vehicle-treated control at each time point.
Data Presentation
Table 1: Hypothetical Time-Dependent Gene Expression Changes in Keratinocytes Treated with 1 µM this compound
| Gene | 4 hours (Fold Change) | 24 hours (Fold Change) | 48 hours (Fold Change) | 72 hours (Fold Change) |
| Early Response Gene (e.g., Signaling Factor) | 3.5 | 1.8 | 0.9 | 0.5 |
| Mid-Response Gene (e.g., Proliferation Marker) | 1.2 | -2.5 | -4.1 | -3.2 |
| Late Response Gene (e.g., Differentiation Marker) | 0.8 | 1.5 | 3.2 | 5.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific genes and experimental conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for time-course analysis.
References
Technical Support Center: Managing Motretinide Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Motretinide in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid, a derivative of vitamin A, known for its ability to modulate cellular differentiation, proliferation, and apoptosis.[1] Its primary mechanism of action involves binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding alters the expression of genes that control various cellular processes.[1]
Q2: Why am I observing significant cytotoxicity in my primary cell cultures treated with this compound?
Primary cells can be more sensitive to chemical treatments than immortalized cell lines. Retinoids, including this compound, are known to induce cytotoxicity, particularly at higher concentrations. This toxicity is often a result of induced apoptosis (programmed cell death). Morphological changes to look for include cell rounding, shrinkage, and detachment from the culture surface.[2][3]
Q3: What are the typical signs of this compound-induced cytotoxicity?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, shrinking, and the appearance of apoptotic bodies.
-
Increased number of floating cells in the culture medium.
-
Decreased metabolic activity as measured by assays like MTT or MTS.
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
It is crucial to use multiple assay types to differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). Combining a metabolic activity-based assay (e.g., MTT) with a direct measure of cell death, such as a membrane integrity assay (e.g., Trypan Blue or LDH release) or an apoptosis assay (e.g., Caspase-3/7 activity), will provide a clearer picture of the cellular response.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects. |
| Pipetting Errors | Calibrate pipettes regularly. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the medium without touching the cell monolayer. |
| Compound Precipitation | This compound is a lipophilic compound and may precipitate in aqueous culture medium, especially at high concentrations. Visually inspect wells for precipitate. Prepare fresh dilutions for each experiment and consider using a lower final DMSO concentration. |
| Edge Effects | Evaporation from outer wells can concentrate this compound and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or medium without cells. |
Issue 2: Unexpectedly High Cell Viability at High this compound Concentrations
A bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations, can be misleading.
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | At high concentrations, lipophilic compounds like this compound can form aggregates, reducing their bioavailability to the cells. |
| Assay Interference | If using a colorimetric assay like MTT, the compound itself might interfere with the absorbance reading. Run a control plate with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Strategies to Mitigate this compound Cytotoxicity
Optimization of this compound Concentration and Incubation Time
The first step in managing cytotoxicity is to determine the optimal, non-toxic working concentration of this compound for your specific primary cell type and experimental duration.
Recommended Experimental Workflow:
Caption: Workflow for determining the optimal this compound concentration.
Example Dose-Response Data for a Retinoid on Primary Human Fibroblasts (Hypothetical Data)
| This compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98 ± 5.2 | 95 ± 4.8 |
| 1 | 92 ± 6.1 | 85 ± 5.5 |
| 10 | 65 ± 7.3 | 40 ± 6.2 |
| 50 | 30 ± 5.9 | 15 ± 4.1 |
| 100 | 10 ± 3.8 | 5 ± 2.9 |
Co-treatment with Antioxidants
Retinoid-induced cytotoxicity is often associated with the generation of reactive oxygen species (ROS) and oxidative stress. Co-treatment with an antioxidant can help mitigate these effects.
Recommended Antioxidants:
-
N-acetyl-cysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.
-
α-tocopherol (Vitamin E): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
Trolox: A water-soluble derivative of vitamin E.
Example Co-treatment Data for Retinol + Trolox (Hypothetical Data for Primary Keratinocytes)
| Treatment | Cell Viability (%) after 24h |
| Vehicle Control | 100 ± 5.0 |
| 20 µM Retinol | 55 ± 6.8 |
| 20 µM Retinol + 100 µM Trolox | 85 ± 5.9 |
Co-administration with Phosphatidylcholine
Studies have shown that the addition of phosphatidylcholine can block the cytotoxic effects of some retinoids on fibroblasts and epithelial cells. Phosphatidylcholine is a major component of cell membranes and may help to stabilize them against retinoid-induced damage.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells in culture
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Co-treatment with an Antioxidant (Trolox)
This protocol outlines how to perform a co-treatment experiment to assess the protective effect of an antioxidant.
Procedure:
-
Follow steps 1 and 2 of the MTT Assay protocol.
-
Prepare a working solution of Trolox in the complete culture medium. A final concentration of 100 µM is a good starting point.
-
Add the Trolox solution to the appropriate wells either simultaneously with or shortly before the addition of this compound.
-
Include controls for this compound alone and Trolox alone.
-
Proceed with steps 4-8 of the MTT Assay protocol.
Protocol 3: Preparation of Phosphatidylcholine Liposomes for Cell Culture Co-treatment
This protocol describes a basic method for preparing liposomes that can be used for co-treatment experiments.
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Chloroform/Methanol (2:1, v/v)
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve a known amount of SPC in the chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 1 hour to remove all residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing or hand-shaking. This will form multilamellar vesicles (MLVs).
-
To create smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator until the solution becomes translucent.
-
The liposome suspension can then be added to the cell culture medium at various concentrations along with this compound.
Signaling Pathways
Hypothesized this compound-Induced Apoptotic Pathway
Based on the known mechanisms of other retinoids, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotretinoin alters morphology, polarity, and motility of neural crest cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cell cycle, cell death, and cell morphology during retinoic acid-induced differentiation of embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with inconsistent results in Motretinide experiments
Technical Support Center: Motretinide Experiments
Welcome to the technical support center for this compound-related research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experiments involving this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, aromatic retinoid, which is a derivative of vitamin A.[1][2] Its primary mechanism of action involves binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] This binding forms a heterodimer that then interacts with retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular proliferation, differentiation, and apoptosis.[1]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in dermatological research for conditions like acne and psoriasis due to its ability to normalize keratinocyte growth and differentiation and reduce sebum production. It is also explored in oncology for its potential to inhibit proliferation and induce apoptosis in certain cancer cell lines.
Experimental Design & Setup
Q3: My results are inconsistent between experiments. What are the most common sources of variability with retinoids like this compound?
A3: Inconsistent results with retinoids are common and often stem from their inherent instability. Key factors include exposure to light, air, and high temperatures, which can cause degradation and isomerization. Variability can also be introduced by the experimental system itself, such as the type of cell culture media used (serum-free vs. serum-supplemented), inconsistencies in sample preparation, and poor instrument maintenance, especially for analytical techniques like HPLC.
Q4: How should I prepare and store this compound stock solutions?
A4: Due to the instability of retinoids, proper handling is critical. Stock solutions should be prepared in a suitable solvent like ethanol or DMSO. To prevent degradation, all work should be performed under yellow or subdued light. Store stock solutions at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light. Minimize freeze-thaw cycles.
Q5: I'm using a serum-free cell culture medium. Could this be affecting my results?
A5: Yes, this is a significant possibility. Retinoids like this compound are substantially less stable in serum-free media compared to media supplemented with fetal bovine serum (FBS). Serum proteins, particularly albumin, help to stabilize retinoids. If you must use serum-free media, consider adding bovine serum albumin (BSA) to a concentration of around 6 mg/ml to improve retinoid stability.
Data Interpretation & Troubleshooting
Q6: I'm not observing the expected biological effect (e.g., decreased cell proliferation). What should I investigate first?
A6: First, confirm the integrity of your this compound compound. Retinoids can degrade over time, even when stored properly. You can verify its concentration and purity using HPLC. Next, review your experimental protocol for potential sources of retinoid degradation, such as exposure to light or use of unstable media formulations. Finally, consider biological factors such as cell line resistance, which can be caused by mutations in RARs or altered expression of retinoid-metabolizing enzymes.
Q7: My HPLC results show multiple or shifting peaks for this compound. What does this indicate?
A7: This often indicates isomerization or degradation of the compound. Retinoids can exist in multiple isomeric forms (e.g., all-trans, 9-cis, 13-cis), and exposure to light or heat can cause conversion between these forms, leading to different retention times in HPLC. Degradation will result in additional, smaller peaks. Ensure proper sample handling, protect samples from light, and use a well-maintained HPLC system with an appropriate mobile phase to achieve consistent separation.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cell-Based Assay Results
If you are experiencing high variability in cell proliferation, differentiation, or apoptosis assays, follow this guide.
Table 1: Troubleshooting Inconsistent Cellular Responses
| Symptom | Potential Cause | Recommended Solution |
| No effect or reduced potency of this compound | 1. Compound Degradation: this compound has degraded due to improper storage or handling (light/heat exposure). 2. Instability in Media: Use of serum-free media is causing rapid degradation. 3. Cellular Resistance: The cell line has developed resistance (e.g., RAR mutation, drug efflux). | 1. Prepare fresh stock solutions. Confirm concentration via HPLC. Handle exclusively under yellow light. 2. Switch to serum-containing media or supplement serum-free media with BSA. 3. Use a different cell line or test for expression of RARs and drug transporters. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Inaccurate Pipetting: Errors in delivering this compound or assay reagents. 3. Edge Effects: Wells on the perimeter of the plate are evaporating more quickly. | 1. Ensure a single-cell suspension before plating. Mix gently before seeding each row. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results vary significantly from day to day | 1. Inconsistent Incubation Times: Variation in treatment or assay incubation periods. 2. Variable Cell Passage Number: Cells at high passage numbers may behave differently. 3. Reagent Variability: Differences between lots of media, serum, or assay kits. | 1. Standardize all incubation times precisely. Use timers and a consistent workflow. 2. Use cells within a defined, narrow passage number range for all experiments. 3. Qualify new lots of critical reagents against old lots before use in experiments. |
This diagram provides a logical workflow for diagnosing inconsistent results in cell-based assays.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Experimental Protocols & Data Presentation
Protocol: Cell Proliferation Assay (MTT)
This protocol outlines a standard method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Culture cells (e.g., HaCaT keratinocytes) to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Seed 5,000 cells per well in 100 µL of complete medium (DMEM + 10% FBS) in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment (Perform under yellow light):
-
Prepare serial dilutions of this compound from a 10 mM stock in DMSO. Dilute further in complete medium to achieve final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the old medium from cells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells from all other wells.
-
Normalize data to the vehicle control (as 100% proliferation).
-
Plot the normalized values against the log of this compound concentration to determine the IC₅₀.
-
Caption: A step-by-step workflow for a this compound cell proliferation assay.
Data Presentation: Example IC₅₀ Data
The table below shows hypothetical data from three separate experiments to illustrate potential variability.
Table 2: Example IC₅₀ Values for this compound in HaCaT Cells
| Experiment ID | Culture Condition | IC₅₀ (nM) | Notes |
| EXP-001 | DMEM + 10% FBS | 15.2 | Performed under standard lab lighting. |
| EXP-002 | DMEM + 10% FBS | 8.9 | Protocol Change: Performed under yellow light. |
| EXP-003 | DMEM (Serum-Free) | 125.6 | Performed under yellow light. |
| EXP-004 | DMEM (Serum-Free) + BSA | 12.1 | Performed under yellow light. |
This data illustrates that protecting the compound from light (EXP-002 vs. EXP-001) and using serum or a stabilizing protein like BSA (EXP-004 vs. EXP-003) can dramatically reduce the apparent IC₅₀, highlighting the importance of proper handling.
Signaling Pathway
Caption: this compound binds to RAR/RXR in the nucleus to regulate gene expression.
References
Technical Support Center: Controlling for Motretinide's Photosensitivity in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage the photosensitive nature of Motretinide in experimental settings. The following information is designed to help ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photosensitivity a concern?
This compound is a synthetic aromatic retinoid, a derivative of vitamin A, investigated for its effects on cellular differentiation and proliferation, particularly in dermatology.[1] Like other retinoids, its chemical structure contains a conjugated polyene system, which absorbs ultraviolet (UV) and visible light. This absorption can lead to photochemical reactions, including isomerization and photodegradation, which can alter the compound's biological activity and potentially produce phototoxic byproducts.[2][3][4] Therefore, controlling for light exposure is critical to obtain accurate and reproducible experimental results.
Q2: What is the mechanism of this compound's action?
This compound functions by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding modulates the expression of genes involved in key cellular processes such as proliferation, differentiation, and apoptosis. Its therapeutic effects in skin conditions are attributed to its ability to normalize keratinocyte behavior and reduce inflammation.
Q3: What are the general handling and storage precautions for this compound?
To prevent photodegradation, this compound and its solutions should always be protected from light.
-
Storage: Store solid this compound and stock solutions in amber glass vials or containers wrapped in aluminum foil at the recommended temperature.
-
Handling: Whenever possible, perform experimental manipulations in a darkroom or under dim lighting. Use red light if some illumination is necessary, as it is generally less energetic and less likely to cause photodegradation. Cover all vessels containing this compound, including tubes, flasks, and plates, with aluminum foil or use opaque materials.
Q4: At which wavelengths is this compound likely to be most sensitive?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of this compound. | Photodegradation of the compound due to light exposure during the experiment. | 1. Review your experimental workflow to identify all potential points of light exposure. 2. Implement rigorous light-protection measures at every step (see FAQs and Protocols). 3. Prepare fresh this compound solutions for each experiment. 4. Include a "light-exposed control" (a sample of your this compound solution intentionally exposed to ambient light for the duration of the experiment) to assess the extent of degradation and its effect on activity. |
| High variability between replicate experiments. | Inconsistent light exposure between experiments. | 1. Standardize all handling procedures to minimize light exposure. 2. Ensure all researchers are trained on the photosensitive nature of this compound. 3. Use a checklist to verify that all light-protection steps are followed for every experiment. |
| Unexpected cytotoxicity or off-target effects. | Formation of phototoxic byproducts. | 1. Conduct a phototoxicity assay, such as the 3T3 Neutral Red Uptake (NRU) assay, to determine the phototoxic potential of this compound under your experimental conditions. 2. Minimize light exposure to prevent the formation of these byproducts. |
Experimental Protocols
Protocol 1: General Workflow for Handling this compound in Cell Culture Experiments
This protocol outlines the key steps to minimize light-induced artifacts when using this compound in cell-based assays.
Caption: Workflow for handling photosensitive this compound in cell culture.
Protocol 2: In Vitro 3T3 NRU Phototoxicity Test (Adapted for this compound)
This protocol is based on the OECD Test Guideline 432 and is designed to assess the phototoxic potential of this compound.
Objective: To determine if this compound becomes cytotoxic in the presence of non-cytotoxic doses of simulated solar light (UVA).
Methodology:
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate medium.
-
Seed cells in two 96-well plates at a density that prevents confluence at the end of the experiment (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow for monolayer formation.
-
-
Treatment:
-
Prepare a range of this compound concentrations in a suitable solvent (e.g., DMSO) and then dilute in culture medium.
-
Remove the culture medium from the cells and wash with a buffered saline solution.
-
Add the this compound dilutions to both plates. Include solvent controls.
-
-
Irradiation:
-
One plate is designated the "+UVA" plate, and the other is the "-UVA" (dark control) plate.
-
Wrap the "-UVA" plate completely in aluminum foil.
-
Expose the "+UVA" plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The light source should have a spectral distribution from 320 to 400 nm.
-
The "-UVA" plate is kept at the same temperature for the same duration as the irradiation period.
-
-
Post-Incubation and Viability Assessment:
-
Wash the cells in both plates and replace the treatment medium with fresh culture medium.
-
Incubate for another 24 hours.
-
Assess cell viability using the Neutral Red Uptake assay. This involves incubating the cells with a neutral red solution, followed by washing and extraction of the dye from viable cells.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value (concentration that reduces viability by 50%) for both the +UVA and -UVA conditions.
-
Calculate the Photo-Irritation Factor (PIF) using the following formula:
-
PIF = IC50 (-UVA) / IC50 (+UVA)
-
-
A PIF > 5 is indicative of phototoxic potential.
Caption: Workflow for the 3T3 NRU Phototoxicity Assay.
Data Presentation
As specific quantitative photostability data for this compound is not widely published, the following table summarizes data for the related and well-studied retinoid, tretinoin, to provide a comparative reference.
Table 1: Photodegradation of Tretinoin under Different Light Conditions
| Formulation | Light Source | Exposure Duration | Remaining Tretinoin (%) | Reference |
| 0.025% Gel | Fluorescent Light | 2 hours | 17% | |
| 0.025% Gel | Fluorescent Light | 8 hours | 16% | |
| Micronized 0.05% Gel | Fluorescent Light | 8 hours | 89% | |
| 0.025% Gel | Simulated Solar Light | 7.5 MED | 15% | |
| Micronized 0.05% Gel | Simulated Solar Light | 7.5 MED | 88% | |
| Ethanol Solution | Xenon Lamp | 240 minutes | 8% | |
| Liposome Formulation | Xenon Lamp | 240 minutes | 60% |
*MED: Minimal Erythemal Dose, a measure of solar energy.
This data highlights that formulation can significantly impact the photostability of a retinoid. Encapsulation technologies like micronization or liposomes can offer substantial protection against photodegradation.
Signaling Pathways
The primary mechanism of action for this compound involves the activation of nuclear retinoid receptors. The following diagram illustrates this generalized pathway.
Caption: Generalized signaling pathway of this compound via nuclear receptors.
References
Technical Support Center: Validating the Specificity of Motretinide's Biological Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the biological specificity of Motretinide. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic retinoid, a derivative of vitamin A.[1] Its primary mechanism of action involves binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors are transcription factors that, upon ligand binding, regulate the expression of a wide array of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1] The therapeutic effects of this compound in dermatological conditions like acne and psoriasis are attributed to its ability to modulate these cellular pathways.[1]
Q2: Why is it critical to validate the specificity of this compound's effects?
Validating the specificity of this compound is essential to ensure that its observed biological effects are due to its intended interaction with RARs and RXRs and not from unintended "off-target" interactions. Off-target effects can lead to misleading experimental results, unexpected side effects, and potential toxicity. A thorough specificity assessment is a cornerstone of preclinical drug development and is crucial for accurate interpretation of research data.
Q3: What are the key experimental approaches to determine the binding specificity of this compound?
The primary methods for assessing binding specificity include:
-
Receptor Binding Assays: These assays directly measure the affinity of this compound for its target receptors (RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ).
-
Cellular Target Engagement Assays: These experiments confirm that this compound interacts with its intended targets within a cellular environment.
-
Off-Target Screening: This involves testing this compound against a broad panel of other receptors, enzymes, and ion channels to identify potential unintended interactions.
Q4: What are common challenges in validating retinoid specificity?
Researchers may encounter several challenges, including:
-
Receptor Subtype Selectivity: Determining the binding affinity for each of the six different RAR and RXR subtypes is necessary to understand the compound's specific pharmacological profile.
-
Distinguishing On-Target from Off-Target Effects: Cellular responses can be complex, and it can be challenging to definitively attribute an observed effect to a specific molecular target.
-
Lack of Standardized Reagents: The availability and quality of recombinant receptors and specific antibodies can vary, impacting assay consistency.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental validation of this compound's specificity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in receptor binding assays. | 1. Non-specific binding of the radioligand or fluorescent probe to the filter or plate. 2. Contamination of reagents. 3. Insufficient washing steps. | 1. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). 2. Use fresh, high-quality reagents. 3. Optimize the number and duration of wash steps with ice-cold buffer. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors. 2. Variability in cell density or protein concentration. 3. Inconsistent incubation times or temperatures. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure uniform cell seeding and accurate protein quantification (e.g., BCA assay). 3. Use a temperature-controlled incubator and a precise timer for all steps. |
| No observable target engagement in cellular assays (e.g., CETSA). | 1. Insufficient compound concentration reaching the target in cells. 2. Low target protein expression in the chosen cell line. 3. The compound is rapidly metabolized or effluxed from the cells. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Select a cell line with known high expression of the target receptor or consider overexpression systems. 3. Co-incubate with inhibitors of relevant metabolic enzymes or efflux pumps (use appropriate controls). |
| Observed cellular effect does not correlate with receptor binding affinity. | 1. The effect is mediated by an off-target interaction. 2. The cellular assay conditions are not optimal for observing the on-target effect. 3. The compound may have a complex mechanism involving multiple pathways. | 1. Conduct a broad off-target screening panel. 2. Optimize cellular assay parameters (e.g., cell type, stimulus, time course). 3. Utilize pathway analysis tools and consider using specific inhibitors or activators of suspected downstream pathways to dissect the mechanism. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for this compound based on typical values for synthetic retinoids. Specific experimental data for this compound's binding affinities and off-target interactions are not widely available in the public domain. Researchers should determine these values experimentally for their specific assays.
Table 1: Illustrative Binding Affinity of this compound for Retinoid Receptors
| Receptor Subtype | Binding Affinity (Kd, nM) - Example Data |
| RARα | 15 |
| RARβ | 25 |
| RARγ | 5 |
| RXRα | 50 |
| RXRβ | 75 |
| RXRγ | 60 |
Table 2: Illustrative IC50 Values from a Competitive Binding Assay
| Receptor Subtype | IC50 (nM) - Example Data |
| RARα | 30 |
| RARβ | 50 |
| RARγ | 10 |
| RXRα | 100 |
| RXRβ | 150 |
| RXRγ | 120 |
Table 3: Example Off-Target Screening Profile for this compound (at 10 µM)
| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition) |
| GPCRs | 100 | 1 |
| Kinases | 200 | 0 |
| Ion Channels | 50 | 0 |
| Nuclear Receptors (non-RAR/RXR) | 20 | 0 |
| Enzymes | 100 | 2 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for RAR/RXR
This protocol describes a method to determine the binding affinity of this compound for RAR and RXR subtypes using a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ
-
Radioligand (e.g., [3H]-all-trans retinoic acid for RARs, [3H]-9-cis-retinoic acid for RXRs)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the serially diluted this compound or vehicle control.
-
Add the recombinant receptor to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using a suitable software to determine the IC50 value, from which the Ki (binding affinity) can be calculated.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound binds to its target receptors within a cellular context.
Materials:
-
Cell line expressing the target RAR or RXR subtype
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target receptor
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with either vehicle or a specific concentration of this compound for a defined period (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
A shift in the protein's melting curve in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for specificity validation.
Caption: Troubleshooting decision tree for binding assays.
References
Addressing batch-to-batch variability of Motretinide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Motretinide.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, formulation, and quality control of this compound.
Inconsistent Potency and Impurity Profile in Synthesized this compound Batches
Question: We are observing significant variations in the potency and impurity profile of our synthesized this compound active pharmaceutical ingredient (API). What are the potential causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability in the synthesis of this compound can stem from several factors, primarily related to raw material quality, reaction conditions, and purification processes. Retinoids, in general, are sensitive molecules, and their synthesis requires stringent control.
Potential Root Causes and Troubleshooting Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Variability in Raw Materials | - Qualify Suppliers: Establish robust qualification programs for all critical raw material suppliers. - Incoming Material Testing: Implement comprehensive testing of incoming raw materials (e.g., all-trans-retinoic acid, coupling agents, amines) for identity, purity, and key physical properties.[1] - Trace Impurity Analysis: Analyze raw materials for trace impurities that could interfere with the reaction or be carried through to the final product. |
| Inconsistent Reaction Conditions | - Strict Process Parameter Control: Tightly control critical process parameters (CPPs) such as reaction temperature, time, pH, and agitation speed. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the retinoid structure. - Light Protection: Protect the reaction mixture from light to prevent photo-isomerization and degradation. |
| Side Reactions and Impurity Formation | - Isomerization: The polyene chain of retinoids is susceptible to isomerization. Control temperature and light exposure to minimize the formation of cis-isomers. - Oxidation: The conjugated double bond system is prone to oxidation. Use of antioxidants and an inert atmosphere is crucial. - Incomplete Reactions: Monitor reaction completion using in-process controls (e.g., HPLC) to ensure full conversion of starting materials. |
| Inefficient Purification | - Optimize Crystallization: Develop a robust crystallization process to effectively remove impurities. Investigate different solvent systems and cooling profiles. - Chromatographic Purification: If necessary, employ chromatographic techniques for purification and ensure the process is validated and consistently applied. |
Experimental Workflow for Investigating Synthesis Variability:
Caption: Troubleshooting workflow for inconsistent this compound synthesis.
Variability in Physical Properties of Topical Formulations
Question: Our this compound cream/gel formulation shows batch-to-batch differences in viscosity, color, and phase separation. What could be the cause?
Answer:
Variations in the physical properties of semi-solid formulations are common and can be attributed to the formulation components and the manufacturing process.
Potential Root Causes and Troubleshooting Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Excipient Variability | - Source Qualification: Qualify multiple lots of critical excipients (e.g., gelling agents, emulsifiers, emollients) from the same or different suppliers.[2][3] - Excipient Specification: Establish tight specifications for critical material attributes (CMAs) of excipients, such as viscosity of polymers, particle size of powders, and acid value of fatty components.[2] |
| Manufacturing Process Deviations | - Homogenization: Optimize and control homogenization speed and time to ensure consistent droplet/particle size distribution.[4] - Temperature Control: Precisely control heating and cooling rates during manufacturing, as this can affect the crystalline structure of the formulation base and the solubility of this compound. - Order of Addition: Maintain a consistent order of addition of ingredients. |
| API-Excipient Incompatibility | - Compatibility Studies: Conduct thorough compatibility studies of this compound with all excipients under accelerated conditions. - pH Control: Monitor and control the pH of the formulation, as pH shifts can affect the stability of both the API and the formulation. |
| Polymorphism of this compound | - Polymorph Screening: Screen for different polymorphic forms of this compound and identify the most stable form. - Control Crystallization: Control the manufacturing process to ensure consistent formation of the desired polymorph. |
Logical Relationship for Investigating Formulation Variability:
Caption: Logical approach to troubleshooting physical variability in this compound formulations.
Section 2: Frequently Asked Questions (FAQs)
API and Synthesis
Q1: What are the potential impurities that can arise during the synthesis of this compound?
A1: While a specific synthesis pathway for this compound is not widely published, based on the general synthesis of retinamides, potential impurities could include:
-
Isomers of this compound: Cis-isomers can form due to the sensitivity of the polyene chain to heat and light.
-
Unreacted Starting Materials: Residual all-trans-retinoic acid or the amine used in the amide bond formation.
-
Side-Products from Coupling Agents: By-products from the carbodiimide or other coupling agents used.
-
Oxidation Products: The conjugated system is susceptible to oxidation, leading to the formation of epoxides or other oxygenated derivatives.
Q2: How can we control the polymorphic form of this compound during manufacturing?
A2: Controlling polymorphism is critical for ensuring consistent solubility and bioavailability. Key strategies include:
-
Solvent Selection: The choice of solvent for crystallization can significantly influence the resulting polymorphic form.
-
Cooling Rate: The rate at which the crystallization mixture is cooled can determine which polymorph nucleates and grows.
-
Agitation: The degree of agitation during crystallization can impact crystal growth and transformation.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process.
Formulation and Stability
Q3: What are the common degradation pathways for this compound in a topical formulation?
A3: this compound, like other retinoids, is susceptible to degradation through several pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and cleavage of the polyene chain. Formulations should be packaged in light-resistant containers.
-
Oxidation: The presence of oxygen can lead to the formation of various oxidation products. The inclusion of antioxidants (e.g., BHT, tocopherol) in the formulation is recommended.
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis, especially at extreme pH values. The pH of the formulation should be optimized and controlled.
Q4: Which excipients are known to be incompatible with retinoids like this compound?
A4: Certain excipients can interact with retinoids and affect their stability:
-
Oxidizing Agents: Peroxides, often found as impurities in some polymers, can degrade retinoids.
-
Strong Acids and Bases: These can catalyze the degradation of the retinoid structure.
-
Certain Solvents: Some solvents may promote isomerization or degradation. Compatibility studies are essential.
Analytical and Quality Control
Q5: What analytical techniques are recommended for the quality control of this compound?
A5: A combination of analytical techniques is necessary for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assay, impurity profiling, and analysis of isomers. A stability-indicating method should be developed and validated.
-
Gas Chromatography (GC): Can be used for the analysis of residual solvents.
-
X-Ray Powder Diffraction (XRPD): To identify and control the polymorphic form of the API.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties and polymorphic purity.
-
Particle Size Analysis: For the API and within the final formulation to ensure consistency.
Q6: How should forced degradation studies for this compound be designed?
A6: Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method. The studies should include exposure to:
-
Acidic and Basic Conditions: To evaluate hydrolytic stability.
-
Oxidative Conditions: Using an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Exposing the drug substance and product to elevated temperatures.
-
Photostability: Exposing the drug to light sources as per ICH Q1B guidelines.
Section 3: Experimental Protocols
Protocol: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and its related substances.
Methodology:
-
Chromatographic Conditions Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (approximately 350-360 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound and subject them to acid, base, oxidative, thermal, and photolytic stress as per ICH guidelines.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate the separation of this compound from its degradation products and any formulation excipients.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Workflow for HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol: Characterization of this compound Polymorphs
Objective: To identify and characterize different polymorphic forms of this compound.
Methodology:
-
Polymorph Screening:
-
Prepare saturated solutions of this compound in a variety of solvents with different polarities.
-
Induce crystallization using different techniques: slow evaporation, cooling crystallization, and anti-solvent addition.
-
Collect and dry the resulting crystals.
-
-
Characterization of Crystal Forms:
-
X-Ray Powder Diffraction (XRPD): Analyze each crystal form to obtain its unique diffraction pattern. This is the primary technique for identifying different polymorphs.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and enthalpy of fusion for each form. Different polymorphs will have different thermal profiles.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and identify any solvates or hydrates.
-
Infrared (IR) Spectroscopy: Different polymorphic forms may exhibit subtle differences in their IR spectra due to different intermolecular interactions.
-
Microscopy: Visually examine the crystal habit of each form.
-
-
Stability Studies:
-
Store the identified polymorphs under different temperature and humidity conditions to determine their relative stability and potential for interconversion.
-
Section 4: Signaling Pathway
This compound Signaling Pathway in Keratinocytes:
This compound, a synthetic retinoid, exerts its effects by modulating gene expression. It binds to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding initiates a cascade of events leading to changes in cellular proliferation, differentiation, and inflammation.
Caption: Simplified signaling pathway of this compound in skin cells.
References
Validation & Comparative
Synergistic Effects of Retinoids in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes preclinical and clinical findings on the synergistic effects of retinoids with other cancer therapies. Due to a lack of available data on Motretinide, this document focuses on other well-researched retinoids such as Tretinoin (all-trans retinoic acid or ATRA), Isotretinoin (13-cis-retinoic acid), and Fenretinide. The findings presented here for these retinoids may not be directly extrapolated to this compound.
Introduction
Retinoids, a class of compounds derived from vitamin A, are known to play a crucial role in cellular differentiation, proliferation, and apoptosis.[1] Their ability to modulate these fundamental cellular processes has led to their investigation as anti-cancer agents. While retinoids have shown promise as monotherapies in certain malignancies, such as acute promyelocytic leukemia (APL), their efficacy in solid tumors has been limited.[2] Consequently, researchers have explored the synergistic potential of combining retinoids with conventional and targeted cancer therapies to enhance therapeutic efficacy and overcome resistance. This guide provides a comparative overview of preclinical and clinical studies investigating the synergistic effects of retinoids in combination with chemotherapy, targeted therapy, and immunotherapy.
Retinoids in Combination with Chemotherapy
The combination of retinoids with traditional cytotoxic chemotherapeutic agents has been explored in various cancer types to improve treatment outcomes.
Tretinoin (ATRA) and Gemcitabine in Pancreatic Cancer
Preclinical studies have demonstrated that all-trans retinoic acid (ATRA) can enhance the cytotoxic effects of gemcitabine in pancreatic adenocarcinoma cells.[3][4] The combination has been shown to synergistically reduce cell growth in both wild-type and gemcitabine-resistant pancreatic cancer cell lines.[4] One proposed mechanism for this synergy is the downregulation of p21-activated kinases (PAKs) by ATRA, which are associated with decreased tumor growth and increased gemcitabine sensitivity. In vivo studies using mouse models of pancreatic cancer have also indicated that the combination of ATRA and gemcitabine leads to increased apoptosis.
Table 1: Preclinical Data on Tretinoin (ATRA) and Gemcitabine Combination in Pancreatic Cancer
| Cell Line | Treatment | Outcome | Reference |
| T3M-4, BxPc-3 | Pre-treatment with ATRA or 9cRA followed by gemcitabine or cisplatin | Significant reduction in cell number compared to drugs alone; Increased apoptosis | |
| MiaPaCa-2 | ATRA and gemcitabine combination | Synergistically reduced cell growth |
Experimental Protocol: In Vitro Growth Inhibition and Apoptosis Assay
-
Cell Lines: T3M-4 and BxPc-3 human pancreatic adenocarcinoma cell lines.
-
Treatment: Cells were pre-treated with all-trans-retinoic acid (ATRA) or 9-cis-retinoic acid (9cRA) for a specified period before the addition of gemcitabine or cisplatin.
-
Growth Inhibition Assay: Cell viability was assessed using a standard method like the MTT or crystal violet assay to determine the reduction in cell number.
-
Apoptosis Assay: The percentage of apoptotic cells was quantified using methods such as Annexin V/propidium iodide staining followed by flow cytometry.
-
In Vivo Model: T3M-4 cells were injected subcutaneously into nude mice to establish tumors. The mice were then treated with ATRA, gemcitabine, or a combination of both, and tumor apoptosis was assessed.
Experimental workflow for retinoid and chemotherapy combination studies.
Retinoids in Combination with Targeted Therapy
The advent of targeted therapies has revolutionized cancer treatment. Combining retinoids with these agents offers a promising strategy to overcome resistance and enhance anti-tumor activity.
Tretinoin with BRAF, MEK, and EGFR Inhibition in Colorectal Cancer
In BRAF V600E-mutant colorectal cancer (CRC), resistance to BRAF inhibitors can occur through feedback reactivation of the MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR). Preclinical studies have shown that combining BRAF and EGFR inhibitors can lead to tumor regression in CRC xenografts. A recent study identified tretinoin as a compound that synergistically enhances the anti-proliferative effect of a combination of BRAF, MEK, and EGFR inhibitors in BRAF V600E CRC cells. This synergistic effect was also observed in a xenograft mouse model. The proposed mechanism involves the modulation of the Bcl-2 family and the DNA damage response, leading to apoptosis.
Table 2: Preclinical Data on Tretinoin and Targeted Therapy Combination in Colorectal Cancer
| Cancer Type | Combination Therapy | Key Findings | Reference |
| BRAF V600E Colorectal Cancer | Tretinoin + Encorafenib (BRAFi) + Binimetinib (MEKi) + Cetuximab (EGFRi) | Synergistically enhanced antiproliferative effect in vitro; Enhanced antitumor effect in a xenograft mouse model. |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: BRAF V600E colorectal cancer xenograft mouse model.
-
Treatment Groups:
-
Vehicle control
-
BRAF inhibitor (e.g., Encorafenib) + anti-EGFR antibody (e.g., Cetuximab)
-
BRAF inhibitor + MEK inhibitor (e.g., Binimetinib) + anti-EGFR antibody
-
Tretinoin + BRAF inhibitor + MEK inhibitor + anti-EGFR antibody
-
-
Administration: Drugs were administered according to a predefined schedule and dosage.
-
Outcome Measures: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised for further analysis (e.g., western blotting for apoptosis markers).
Targeted therapy and Tretinoin signaling pathways in CRC.
Retinoids in Combination with Immunotherapy
Immunotherapy has emerged as a powerful modality in cancer treatment. Retinoids can modulate the immune system, providing a rationale for their combination with immunotherapeutic agents.
Isotretinoin and Dinutuximab in Neuroblastoma
High-risk neuroblastoma is often treated with a combination of therapies, including immunotherapy. A phase III clinical trial investigated the efficacy of combining isotretinoin with the anti-GD2 monoclonal antibody dinutuximab, along with the cytokines aldesleukin (IL-2) and sargramostim (GM-CSF), following myeloablative therapy and stem cell rescue. The study found that the addition of dinutuximab and cytokines to isotretinoin significantly improved event-free survival and overall survival in patients with high-risk neuroblastoma.
Table 3: Clinical Trial Data on Isotretinoin and Immunotherapy in Neuroblastoma (ANBL0032)
| Treatment Arm | 2-Year Event-Free Survival | 2-Year Overall Survival | Reference |
| Isotretinoin Alone | 46% | 75% | |
| Isotretinoin + Dinutuximab + IL-2 + GM-CSF | 66% | 86% |
Clinical Trial Protocol: ANBL0032 (Phase III)
-
Patient Population: Patients with high-risk neuroblastoma who had achieved a complete or very good partial response to induction therapy and consolidation with autologous stem cell transplant.
-
Randomization: Patients were randomized to receive either isotretinoin alone or isotretinoin in combination with dinutuximab, aldesleukin, and sargramostim.
-
Treatment Schedule:
-
Isotretinoin: Administered orally for 6 cycles.
-
Combination Arm: Received 5 cycles of dinutuximab (intravenous infusion), sargramostim (subcutaneous or intravenous), and aldesleukin (intravenous infusion) in addition to the 6 cycles of isotretinoin.
-
-
Primary Endpoints: Event-free survival and overall survival.
Synergistic mechanisms of Isotretinoin and immunotherapy.
Conclusion
The combination of retinoids with other cancer therapies represents a promising strategy to enhance treatment efficacy and overcome resistance. Preclinical and clinical evidence supports the synergistic effects of retinoids when combined with chemotherapy, targeted therapy, and immunotherapy across various cancer types. The mechanisms underlying these synergies are multifaceted and include the modulation of key signaling pathways, induction of apoptosis, and enhancement of anti-tumor immune responses. Further research is warranted to fully elucidate these mechanisms and to identify optimal combination strategies and patient populations that would benefit most from these therapeutic approaches. While specific data for this compound in combination cancer therapy is currently lacking, the promising results observed with other retinoids highlight the potential of this class of compounds and encourage further investigation into the synergistic anti-cancer effects of this compound.
References
- 1. UCSF Neuroblastoma Trial → Isotretinoin With or Without Dinutuximab, Aldesleukin, and Sargramostim Following Stem Cell Transplant in Treating Patients With Neuroblastoma [clinicaltrials.ucsf.edu]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Retinoic acid enhances the cytotoxic effects of gemcitabine and cisplatin in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of all-trans retinoic acid and its synergism with gemcitabine are associated with downregulation of p21-activated kinases in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Motretinide's Mechanism of Action in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid, has demonstrated therapeutic efficacy in various dermatological conditions, primarily attributed to its ability to modulate key cellular processes. This guide provides a comparative analysis of this compound's mechanism of action across different relevant cell types: keratinocytes, sebocytes, and immune cells. By cross-validating its effects, we aim to offer a comprehensive understanding of its therapeutic potential and cellular specificity. This document summarizes available experimental data, details relevant methodologies, and visually represents the underlying signaling pathways.
Core Mechanism of Action: A Retinoid's Tale
This compound, like other retinoids, exerts its effects by binding to nuclear receptors—specifically, retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers that bind to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of a host of genes.[1] This gene regulation influences critical cellular functions, including proliferation, differentiation, and apoptosis, making it a potent agent in skin disorders characterized by dysregulated cellular behavior.[1]
Comparative Analysis of this compound's Effects on Different Cell Types
The therapeutic efficacy of this compound in dermatological disorders stems from its multifaceted impact on various cell types within the skin. Below is a comparative summary of its effects on keratinocytes, sebocytes, and immune cells.
Data Presentation: Summary of Quantitative Effects
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a representative comparison based on the known effects of retinoids on different skin cell types. This data is extrapolated from studies on similar retinoids and should be considered as an illustrative guide.
| Cell Type | Key Process Affected | Metric | Representative Retinoid Effect | Reference |
| Keratinocytes | Proliferation | Inhibition (IC50) | Varies by cell line and specific retinoid | [2] |
| Differentiation | Modulation | Altered expression of keratin markers (KRT1, KRT10, KRT13, KRT19) | [3] | |
| Sebocytes | Proliferation | Inhibition | Dose-dependent decrease in cell viability | |
| Apoptosis | Induction | Increased percentage of apoptotic cells | ||
| Lipogenesis | Inhibition | Reduced sebum production | ||
| Immune Cells | Cytokine Production | Modulation | Decreased pro-inflammatory cytokines (e.g., IL-6, TNF-α) | |
| (e.g., Monocytes, Macrophages) | Increased anti-inflammatory cytokines (e.g., IL-10) | |||
| Cell Migration | Inhibition | Reduced chemotaxis of neutrophils and monocytes |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the mechanism of action of retinoids like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation and viability of keratinocytes and sebocytes.
Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or SEB-1 sebocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is employed to quantify the induction of apoptosis in sebocytes following treatment with this compound.
Protocol:
-
Cell Treatment: Culture sebocytes (e.g., SEB-1) and treat with different concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression of proteins involved in the retinoid signaling pathway (e.g., RAR, RXR) and downstream effector proteins related to proliferation and apoptosis (e.g., p21, cleaved caspase-3).
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RAR-γ, RXR-α, p21, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: General signaling pathway of this compound in a target cell.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Workflow for MTT-based cell viability and proliferation assay.
Comparison with Alternatives
This compound's mechanism of action is comparable to other retinoids used in dermatology, such as Tretinoin (all-trans-retinoic acid) and Isotretinoin (13-cis-retinoic acid) . All these compounds function through the RAR/RXR pathway to modulate gene expression. However, differences in their chemical structure can lead to variations in receptor binding affinity, cellular uptake, and metabolism, which may translate to differences in efficacy and side-effect profiles.
Another common topical treatment for acne is Benzoyl Peroxide . Its mechanism is distinct from retinoids. Benzoyl peroxide acts as a potent antimicrobial agent by releasing free oxygen radicals that kill Cutibacterium acnes. It also has keratolytic and comedolytic effects, helping to break down keratin and unclog pores. Unlike retinoids, it does not directly interact with nuclear receptors to modulate gene expression in the same manner.
| Feature | This compound (and other Retinoids) | Benzoyl Peroxide |
| Primary Mechanism | RAR/RXR nuclear receptor binding, gene expression modulation | Release of free oxygen radicals |
| Key Cellular Effects | Normalizes differentiation, reduces proliferation, induces apoptosis, anti-inflammatory | Antimicrobial, keratolytic, comedolytic |
| Target Cells | Keratinocytes, sebocytes, immune cells | Cutibacterium acnes, follicular epithelial cells |
Conclusion
This compound's mechanism of action is consistent with its classification as a synthetic retinoid, primarily acting through the modulation of gene expression to normalize cellular processes in the skin. Its effects on keratinocytes, sebocytes, and immune cells collectively contribute to its therapeutic benefits in conditions like acne and psoriasis. While more specific quantitative and comparative studies on this compound are needed, the existing knowledge on retinoids provides a strong framework for understanding its cellular and molecular effects. This guide serves as a foundational resource for researchers and professionals in the field of dermatology and drug development, highlighting the importance of a multi-faceted approach to understanding the complete pharmacological profile of therapeutic agents.
References
A Comparative Analysis of Side-Effect Profiles of Commonly Used Topical Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of five prominent topical retinoids used in dermatology: tretinoin, isotretinoin, adapalene, tazarotene, and trifarotene. The information is compiled from a review of clinical trial data and scientific literature to assist researchers and drug development professionals in understanding the relative tolerability of these compounds.
Quantitative Comparison of Common Side Effects
The following tables summarize the incidence rates of the most frequently reported local side effects associated with each retinoid. It is important to note that direct comparisons between studies can be challenging due to variations in vehicle formulations, concentrations, and patient populations.
| Retinoid (Concentration) | Erythema (%) | Dryness/Xerosis (%) | Peeling/Scaling/Desquamation (%) | Burning/Stinging (%) | Pruritus (Itching) (%) |
| Tretinoin | |||||
| Tretinoin Gel 0.05% | ~31 (skin-related AEs) | 16 | - | - | - |
| Tretinoin Cream 0.1% | High incidence | High incidence | High incidence | High incidence | High incidence |
| Isotretinoin (Topical) | |||||
| Topical Isotretinoin | Mild Irritation Reported | 49 | - | 47 (stinging) | - |
| Adapalene | |||||
| Adapalene Gel 0.1% | 5 | 16 | - | 23 | 12 |
| Adapalene Gel 0.3% | <21 (all dermatologic AEs) | 10.5 | 3.3 | 8.3 (skin discomfort) | - |
| Tazarotene | |||||
| Tazarotene Cream 0.1% | 10-30 | 10-30 | 10-30 | 10-30 | 10-23 |
| Tazarotene Foam 0.1% | ≥1 | ≥1 | ≥1 | ≥1 | - |
| Trifarotene | |||||
| Trifarotene Cream 0.005% | 7.5 (application site irritation) | - | - | - | 2.4 (application site pruritus) |
Note: Data is aggregated from multiple sources and represents a general overview. Specific study results may vary. "-" indicates data not specified in the reviewed sources.
Experimental Protocols for Assessing Skin Irritation
The evaluation of retinoid-induced skin irritation in clinical trials typically involves a combination of investigator- and subject-assessed scoring, as well as bioinstrumentation. Below are detailed methodologies commonly employed.
Clinical Assessment of Local Tolerability
Objective: To evaluate the severity of local skin reactions at the site of application.
Methodology:
-
Investigator Global Assessment (IGA) of Tolerability: Trained investigators assess signs of irritation at baseline and at specified follow-up visits (e.g., weeks 1, 2, 4, 8, 12).
-
Scoring Scales: Signs such as erythema, scaling, dryness, and stinging/burning are graded using a standardized scale. A common 4-point scale is:
-
0 = None
-
1 = Mild
-
2 = Moderate
-
3 = Severe
-
-
Subject Self-Assessment: Participants may also record their perception of these side effects daily or at regular intervals using a similar scoring system.
-
Adverse Event Reporting: All local and systemic adverse events are recorded throughout the study.
Human Patch Testing for Irritation Potential
Objective: To determine the cumulative irritation potential of a topical formulation under controlled conditions.
Methodology:
-
Subject Population: Healthy volunteers with no active skin disease are recruited.
-
Patch Application: A small amount of the test substance (e.g., 0.1 cc) is applied to a patch, which is then affixed to the upper back of the subject. A vehicle control and sometimes a positive control (e.g., sodium lauryl sulfate) are also applied to separate sites.
-
Exposure Duration: Patches are typically worn for a specified period (e.g., 24-48 hours) and may be reapplied daily for a cumulative period (e.g., 21 days).
-
Scoring: After patch removal, the sites are evaluated for signs of irritation (erythema, edema, papules) at designated time points (e.g., 30 minutes, 24, 48, and 72 hours post-removal) using a standardized scoring system, such as the Draize scale or a modified version.
-
Data Analysis: A mean cumulative irritation score is calculated for each test article to compare their irritation potential.
Bioinstrumentation for Skin Barrier Function
Objective: To objectively measure changes in skin barrier function, which can be compromised by retinoid-induced irritation.
Methodology:
-
Transepidermal Water Loss (TEWL): A Tewameter® or similar device is used to measure the rate of water evaporation from the skin surface. An increase in TEWL indicates a compromised skin barrier. Measurements are taken at baseline and at subsequent visits.
-
Corneometry: A Corneometer® measures the hydration level of the stratum corneum. Decreased hydration is an indicator of dryness.
-
Colorimetry: A chromameter can be used to objectively quantify changes in skin color, providing a measure of erythema.
Visualization of Signaling Pathways and Experimental Workflows
Retinoid-Induced Skin Irritation Signaling Pathway
The primary mechanism of retinoid-induced irritation is believed to be mediated through the activation of Retinoic Acid Receptors (RARs), particularly the RAR-γ subtype, which is the most abundant in the epidermis. This activation leads to a cascade of events resulting in the clinical signs of irritation.
Caption: Signaling cascade of retinoid-induced skin irritation.
Experimental Workflow for Comparative Irritation Study
This diagram outlines a typical workflow for a clinical study designed to compare the irritation potential of different topical retinoid formulations.
Caption: Workflow for a comparative retinoid irritation study.
Concluding Remarks
The side-effect profile of a topical retinoid is a critical factor influencing patient adherence and, consequently, therapeutic success. While all retinoids possess a potential for local irritation, there are notable differences among them. Third-generation retinoids like adapalene have generally demonstrated a more favorable tolerability profile compared to first-generation tretinoin. Newer formulations and lower concentrations of established retinoids, such as tazarotene 0.045% lotion, have also been developed to mitigate irritation. The fourth-generation retinoid, trifarotene, with its high selectivity for RAR-γ, was designed to optimize the therapeutic window, though clinical data still indicates a potential for local irritation.
Future research should focus on head-to-head comparative trials with standardized protocols and assessment criteria to provide a clearer hierarchy of tolerability among the various topical retinoids. Furthermore, elucidation of the precise molecular pathways that differentiate the irritation potential of these compounds will be invaluable for the development of next-generation retinoids with improved efficacy and minimal side effects.
Validating In Vitro Findings of Motretinide in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo preclinical data on Motretinide, a synthetic retinoid. By presenting key experimental findings in a structured format, this document aims to facilitate the validation of in vitro discoveries in relevant animal models, a critical step in the drug development pipeline.
Mechanism of Action: A Two-Pronged Approach
This compound, a derivative of Vitamin A, exerts its therapeutic effects primarily through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This binding modulates the expression of genes involved in crucial cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In the context of dermatology, this compound's mechanism of action is centered on its ability to normalize keratinocyte and sebocyte function.
In vitro studies have demonstrated that retinoids, as a class, can influence the growth and differentiation of keratinocytes.[3] They have been shown to inhibit the proliferation of hyperproliferative keratinocytes and modulate the expression of various keratins, proteins that are key to the structural integrity of the epidermis. Specifically, retinoids can decrease the expression of keratins associated with hyperproliferation, such as K6 and K16, while inducing those associated with a more differentiated state. This modulation of keratinocyte behavior is believed to be the basis for the "antikeratinizing" effect observed in vivo.
The following diagram illustrates the proposed signaling pathway of this compound:
Comparative Efficacy: In Vitro vs. In Vivo
To bridge the gap between cell-based assays and whole-organism responses, preclinical animal models are indispensable. The rhino mouse model, which develops keratin-filled utriculi resembling comedones, is a well-established model for assessing the "antikeratinizing" or comedolytic activity of retinoids.
A key preclinical study evaluated the efficacy of this compound in this model, providing quantitative data on its ability to reduce utriculus size following both topical and oral administration. This in vivo endpoint serves as a surrogate for the desired clinical effect of resolving acne lesions.
Quantitative Data Summary
The following table summarizes the available quantitative data from a pivotal preclinical study of this compound in the rhino mouse model. A direct comparison with specific in vitro data on this compound's effect on keratinocyte proliferation or differentiation is currently limited by the lack of publicly available quantitative in vitro studies for this specific compound. However, the in vivo data strongly supports the mechanistic understanding derived from in vitro studies with other retinoids.
| Parameter | In Vivo: Rhino Mouse Model | In Vitro: Keratinocyte Assays |
| Endpoint | Reduction in Utriculus Size (Antikeratinizing Effect) | Inhibition of Proliferation / Modulation of Differentiation Markers |
| Test System | Rhino Mouse Skin | Cultured Human or Animal Keratinocytes |
| This compound Potency (Topical) | 50-fold less potent than all-trans-retinoic acid | Data not available |
| This compound Efficacy (Oral) | Significant reduction in utriculus size at 5 mg/kg | Data not available |
| Comparative Potency (Topical) | all-trans-retinoic acid > 13-cis-retinoic acid > etretinate > this compound | Data not available for direct comparison |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vivo study cited.
In Vivo: Rhino Mouse "Antikeratinizing" Assay
-
Animal Model: Hairless mice (hr/hr), commonly known as rhino mice, which develop prominent utriculi (keratin-filled cysts).
-
Treatment (Topical): Test retinoids, including this compound, were dissolved in a vehicle (e.g., acetone) and applied topically to a defined area on the backs of the mice daily for a specified period (e.g., 2 weeks).
-
Treatment (Oral): Test retinoids were administered orally via gavage at specified doses for a defined duration.
-
Endpoint Measurement: At the end of the treatment period, the mice were euthanized, and skin samples were collected from the treated areas. The size (diameter) of the utriculi was measured microscopically.
-
Data Analysis: The mean utriculus diameter was calculated for each treatment group and compared to the vehicle control group to determine the percentage reduction in size. Dose-response curves were generated to determine the relative potency of the different retinoids.
The following diagram outlines the experimental workflow for the rhino mouse assay:
Conclusion
The available preclinical data on this compound demonstrates a clear correlation between its in vivo efficacy in a relevant animal model and the established in vitro mechanism of action for the retinoid class of compounds. The significant reduction in utriculus size in the rhino mouse model provides strong validation for the "antikeratinizing" properties of this compound that are predicted from its effects on keratinocyte proliferation and differentiation observed in vitro with other retinoids.
Further research providing specific quantitative in vitro data for this compound, such as its impact on keratinocyte proliferation rates and the expression of key differentiation markers, would allow for a more direct and robust in vitro-in vivo correlation. Such data would be invaluable for refining dose selection and predicting clinical efficacy in the development of this compound and other novel retinoids for dermatological disorders.
References
This guide provides a comparative meta-analysis of clinical trial data for Motretinide and other prominent retinoid compounds used in the treatment of acne vulgaris. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available evidence, focusing on efficacy and safety profiles. While a direct meta-analysis for this compound is limited due to the scarcity of publicly available detailed clinical trial data, this guide synthesizes the findings from a key comparative study and contrasts them with the extensive data available for other well-established retinoids such as Tretinoin, Adapalene, and Tazarotene.
Data Presentation: Efficacy and Safety of Topical Retinoids
The following tables summarize the quantitative data from clinical trials and systematic reviews on the efficacy and safety of this compound and related retinoid compounds. It is important to note that the data for this compound is limited to the qualitative findings of a single comparative study, as the full-text publication with detailed quantitative results was not publicly available.
Table 1: Efficacy of Topical Retinoids in the Treatment of Acne Vulgaris
| Compound (Concentration) | Study Type | Key Efficacy Outcomes |
| This compound (0.1%) | Open, comparative study vs. Benzoyl Peroxide 5% | "Good results" were reported, comparable to the benzoyl peroxide group.[1] |
| Tretinoin (various) | Systematic Reviews & Clinical Trials | Significant reduction in inflammatory and non-inflammatory lesions compared to vehicle.[2][3][4] |
| Adapalene (0.1%, 0.3%) | Systematic Reviews & Clinical Trials | Effective in reducing inflammatory and non-inflammatory lesions with a favorable tolerability profile.[4] |
| Tazarotene (0.1%) | Systematic Reviews & Clinical Trials | Demonstrated high efficacy in reducing both inflammatory and non-inflammatory acne lesions. |
Table 2: Safety and Tolerability of Topical Retinoids
| Compound (Concentration) | Common Adverse Events | Frequency of Adverse Events |
| This compound (0.1%) | Local irritation | Well-tolerated, with only one reported case of local irritation. |
| Benzoyl Peroxide (5%) | Local irritation | Caused local irritation in 73% of patients in a comparative study. |
| Tretinoin (various) | Erythema, peeling, dryness, burning/stinging | Varies with concentration and formulation; generally mild to moderate. |
| Adapalene (0.1%, 0.3%) | Dryness, scaling, erythema | Generally considered to have a better tolerability profile than other retinoids. |
| Tazarotene (0.1%) | Erythema, peeling, dryness, burning sensation | Often reported to be more irritating than tretinoin and adapalene. |
Experimental Protocols
Below is a representative experimental protocol for a randomized, controlled clinical trial of a topical retinoid for the treatment of acne vulgaris, based on common methodologies cited in the literature.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
Participants: Male and female subjects aged 12 years and older with a clinical diagnosis of mild to moderate facial acne vulgaris. Key inclusion criteria typically include a minimum and maximum number of inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesions at baseline. Exclusion criteria often include severe nodulocystic acne, known hypersensitivity to retinoids, and use of other acne treatments within a specified washout period.
Interventions:
-
Test Product: Topical retinoid (e.g., this compound, Tretinoin, Adapalene, or Tazarotene) at a specified concentration and vehicle.
-
Control: Vehicle cream/gel identical in appearance and consistency to the test product.
-
Application: Subjects are instructed to apply a pea-sized amount of the assigned product to the entire face once daily in the evening after washing with a mild cleanser.
Assessments:
-
Efficacy:
-
Lesion Counts: Inflammatory and non-inflammatory lesions are counted at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, and 12).
-
Investigator's Global Assessment (IGA): A static, typically 5- or 6-point scale used by the investigator to assess the overall severity of the acne at baseline and follow-up visits. Treatment success is often defined as a score of 'clear' or 'almost clear' and/or a two-grade improvement from baseline.
-
-
Safety and Tolerability:
-
Adverse Events (AEs): All AEs are recorded at each visit, with details on severity, duration, and relationship to the study drug.
-
Local Tolerability: Signs and symptoms of local irritation (erythema, scaling, dryness, burning, and itching) are assessed by the investigator and/or the subject at each visit using a graded scale.
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. Changes in lesion counts from baseline are compared between the active treatment and vehicle groups using appropriate statistical tests. The proportion of subjects achieving treatment success based on the IGA is also compared between groups.
Mandatory Visualization
The following diagrams illustrate the retinoid signaling pathway and a typical experimental workflow for a clinical trial of a topical retinoid.
Caption: Retinoid Signaling Pathway.
Caption: Experimental Workflow of a Topical Retinoid Clinical Trial.
References
A Comparative Guide to the Receptor Binding Profiles of First and Second-Generation Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of first and second-generation retinoids, crucial vitamin A metabolites and synthetic analogs that play pivotal roles in cellular regulation. Understanding the nuanced interactions between these compounds and their nuclear receptors is fundamental for the development of targeted therapeutics in dermatology, oncology, and various other fields. This document summarizes quantitative binding data, outlines key experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts.
Introduction to Retinoid Action
Retinoids exert their biological effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] Both RARs and RXRs have three subtypes: alpha (α), beta (β), and gamma (γ).[1] Upon ligand binding, these receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This interaction modulates gene transcription, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[3]
The specificity and affinity with which different retinoids bind to RAR and RXR subtypes largely determine their therapeutic efficacy and side-effect profiles. First-generation retinoids are non-selective, while subsequent generations have been engineered for greater receptor selectivity.
Quantitative Receptor Binding Profiles
The binding affinities of first and second-generation retinoids for RAR subtypes are critical parameters in understanding their mechanism of action. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher binding affinity.
First-generation retinoids, such as the naturally occurring all-trans-retinoic acid (tretinoin) and its isomer isotretinoin, are known to bind to all three RAR subtypes with high affinity.[3] In contrast, second-generation retinoids, which are synthetic mono-aromatic compounds like acitretin and its parent drug etretinate, were developed to have improved therapeutic profiles. While they also primarily interact with RARs, their binding affinities can differ from the first-generation compounds.
Below is a table summarizing the available quantitative binding data for representative first and second-generation retinoids.
| Generation | Retinoid | Receptor Subtype | Dissociation Constant (Kd) [nM] |
| First-Generation | All-trans-retinoic acid (Tretinoin) | RARα | 0.5 ± 0.2 |
| RARβ | 0.8 ± 0.3 | ||
| RARγ | 0.5 ± 0.2 | ||
| Second-Generation | Acitretin | RARα, RARβ, RARγ | Binds to all RAR subtypes |
| Etretinate | RARα, RARβ, RARγ | Binds to all RAR subtypes |
Note: Specific Kd values for acitretin and etretinate binding to individual RAR subtypes are not consistently reported in publicly available literature. It is generally noted that acitretin has a lower affinity for RARs compared to its high affinity for cellular retinoic acid-binding proteins (CRABPs).
Retinoid Signaling Pathway
The canonical signaling pathway for all-trans-retinoic acid (ATRA), a first-generation retinoid, illustrates the general mechanism of action for retinoids that activate RARs.
Caption: All-trans-retinoic acid (ATRA) signaling pathway.
Experimental Protocols
The determination of retinoid receptor binding affinities and functional activity relies on established in vitro assays. The two primary methods are the competitive radioligand binding assay and the reporter gene assay.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a retinoid for its receptor by competing with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test retinoid for a specific RAR subtype.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid)
-
Test retinoid (unlabeled)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Incubation: A constant concentration of the recombinant RAR protein and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test retinoid in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by vacuum filtration through the 96-well filter plates. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test retinoid that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Reporter Gene Assay
This cell-based assay measures the functional consequence of retinoid binding to its receptor, which is the activation of gene transcription.
Objective: To determine the potency (EC50) of a test retinoid in activating RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the desired human RAR subtype (α, β, or γ)
-
Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test retinoid
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
Transfection: The mammalian cells are co-transfected with the RAR expression vector and the RARE-reporter plasmid.
-
Treatment: After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test retinoid.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., luminescence for luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is plotted against the concentration of the test retinoid to generate a dose-response curve. The EC50 value, which is the concentration of the retinoid that produces 50% of the maximal response, is then determined. A lower EC50 value indicates greater potency.
Caption: Experimental workflow for assessing retinoid receptor binding and activity.
Conclusion
The comparison of receptor binding profiles reveals key differences between first and second-generation retinoids. First-generation retinoids like all-trans-retinoic acid are pan-RAR agonists, binding with high affinity to all three RAR subtypes. Second-generation retinoids were developed to offer improved therapeutic windows, and while they also target RARs, their specific binding affinities and selectivity profiles can vary. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, which is essential for the rational design and development of novel retinoid-based therapies. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in this field.
References
Motretinide in Patient-Derived Xenografts: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Motretinide, a synthetic retinoid, in the context of patient-derived xenograft (PDX) models. While direct experimental data on this compound in PDX models is not currently available in published literature, this document extrapolates its potential by examining its mechanism of action and comparing it with data from other retinoids that have been evaluated in preclinical cancer models, including xenografts.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic derivative of vitamin A, belonging to the retinoid class of compounds.[1][2] Retinoids are known to play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] The primary mechanism of action for this compound, like other retinoids, involves its interaction with nuclear receptors—specifically, retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes. This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis, making retinoids a subject of interest in oncology research.
Therapeutic Potential of Retinoids in Preclinical Cancer Models
Although specific data on this compound in PDX models is lacking, several other retinoids have demonstrated anti-cancer activity in various xenograft models, offering a predictive framework for this compound's potential efficacy.
Comparative Efficacy of Retinoids in Xenograft Models
The following table summarizes the observed effects of different retinoids in preclinical xenograft studies. This data provides a benchmark for the potential anti-tumor activity of this compound.
| Retinoid | Cancer Type | Model Type | Key Findings | Reference |
| All-trans retinoic acid (ATRA) | Gastric Cancer | Xenograft | Inhibited proliferation and induced differentiation via up-regulation of RARβ. | |
| ATRA | Acute Myeloid Leukemia (AML) | Xenograft | Controlled disease burden more effectively than standard atRA in an NPM1-mutated model (as a CYP26-resistant analog). | |
| ATRA & PI3K inhibitor | Adenoid Cystic Carcinoma | PDX | Combination treatment demonstrated remarkable tumor inhibition in PDXs with specific genetic alterations (MYB-NFIB fusion and PIK3CA mutation/amplification). | |
| Fenretinide | Neuroblastoma | Xenograft | Investigated for interaction with cytotoxic agents (vincristine and cisplatin). | |
| Fenretinide | Ovarian Carcinoma | Xenograft | Showed efficacy and potentiated the activity of cisplatin. | |
| Bexarotene | Non-Small Cell Lung Cancer (NSCLC) | Xenograft | Inhibited angiogenesis and metastasis. | |
| Bexarotene | Cutaneous T-cell Lymphoma | Xenograft | Induced expression of the tumor suppressor RARβ when combined with a histone deacetylase inhibitor. |
Experimental Protocols for Evaluating this compound in PDX Models
To validate the therapeutic potential of this compound, a rigorous preclinical study using PDX models is essential. The following is a detailed, generalized protocol for such an evaluation.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy. The tissue is transported in a sterile medium on ice.
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 2-3 mm³). Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized, and a small incision is made on the flank. A tumor fragment is implanted subcutaneously.
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested, and fragments are re-implanted into new cohorts of mice for expansion. This process is repeated for several passages to establish a stable PDX line.
Drug Efficacy Studies
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and toxicity studies.
-
Control Group: Administer the vehicle used to dissolve this compound.
-
Comparative Group: Administer a standard-of-care chemotherapeutic agent relevant to the cancer type being studied.
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of this compound is assessed by comparing the tumor growth inhibition in the treatment group to the control and comparative groups. Statistical analysis is performed to determine the significance of the observed differences.
-
Biomarker Analysis: At the end of the study, tumors are harvested for histological and molecular analysis to investigate the on-target effects of this compound, such as changes in cell proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and the expression of retinoid signaling pathway components.
Visualizing Key Pathways and Workflows
Retinoid Signaling Pathway
The following diagram illustrates the general mechanism of action for retinoids like this compound.
Caption: General signaling pathway of retinoids.
Experimental Workflow for PDX-Based Drug Validation
The diagram below outlines the key steps in validating the therapeutic potential of a compound like this compound using patient-derived xenografts.
Caption: Workflow for validating drug efficacy in PDX models.
Conclusion
While direct evidence for this compound's efficacy in patient-derived xenograft models is yet to be established, the known anti-cancer properties of other retinoids provide a strong rationale for its investigation. The detailed experimental protocol outlined in this guide offers a robust framework for validating its therapeutic potential. Such studies will be crucial in determining this compound's place in the landscape of targeted cancer therapies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
